Product packaging for Fasudil hydrochloride(Cat. No.:CAS No. 133337-43-6)

Fasudil hydrochloride

Cat. No.: B1178682
CAS No.: 133337-43-6
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Description

Fasudil hydrochloride is a hydrochloride obtained by reaction of fasudil with one equivalent of hydrochloric acid. It has a role as an antihypertensive agent, a calcium channel blocker, an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor, a neuroprotective agent, a nootropic agent and a vasodilator agent. It contains a fasudil(1+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClN3O2S B1178682 Fasudil hydrochloride CAS No. 133337-43-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVPBERIVUNMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1045615
Record name Fasudil hydrochloride
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Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

105628-07-7
Record name Fasudil hydrochloride
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Record name Fasudil hydrochloride
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Record name Fasudil hydrochloride
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Record name Fasudil Hydrochloride
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Record name FASUDIL HYDROCHLORIDE
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Foundational & Exploratory

Fasudil Hydrochloride: A Technical Guide to its Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fasudil hydrochloride, a potent and clinically approved inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK), has emerged as a significant therapeutic candidate for a range of neurological disorders. Initially approved for cerebral vasospasm, its neuroprotective, neuroregenerative, and anti-inflammatory properties have garnered substantial interest.[1][2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms through which fasudil exerts its effects on neuronal cells. By primarily targeting the RhoA/ROCK signaling pathway, fasudil modulates a cascade of downstream effectors involved in neuronal survival, axonal growth, synaptic plasticity, and neuroinflammation.[3][5][6][7] This document synthesizes preclinical and experimental data, details key experimental methodologies, and presents signaling pathways and workflows through structured diagrams to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

The central mechanism of fasudil's action in neuronal cells is the inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK).[4][8] The RhoA/ROCK pathway is a critical regulator of actin cytoskeletal dynamics, which plays a fundamental role in cell shape, migration, and survival.[4][5][7]

  • Activation: The pathway is initiated by the activation of the small GTPase, RhoA. In the central nervous system (CNS), various inhibitory signals, such as myelin-associated glycoproteins (MAG) and Nogo, can activate RhoA.[7]

  • ROCK Effectors: Activated RhoA-GTP binds to and activates ROCK (isoforms ROCK1 and ROCK2).[5][6] ROCK, a serine/threonine kinase, then phosphorylates numerous downstream substrates.

  • Neuronal Impact: In neurons, ROCK activation leads to the phosphorylation of substrates like Myosin Light Chain (MLC) and LIM kinase (LIMK). This results in actin-myosin contraction and cofilin inactivation, respectively, leading to growth cone collapse, inhibition of neurite outgrowth, and promotion of neuronal apoptosis.[5][9][10]

  • Fasudil's Role: Fasudil and its active metabolite, hydroxyfasudil, act as competitive inhibitors at the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets.[11] This inhibition reverses the negative effects of ROCK activation, thereby promoting neuronal survival and axonal regeneration.[10][12][13]

cluster_inhibition Inhibitory Signals (Nogo, MAG, etc.) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inhibitory_Signals Inhibitory_Signals p75NTR p75NTR Inhibitory_Signals->p75NTR RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates p75NTR->RhoA_GDP Activates LIMK LIMK ROCK->LIMK P MLCP MLCP ROCK->MLCP P (Inhibits) p_MLC p-MLC ROCK->p_MLC P Cofilin Cofilin LIMK->Cofilin P p_Cofilin p-Cofilin (Inactive) Actin_Stress Actin Stress Fibers & Growth Cone Collapse p_Cofilin->Actin_Stress p_MLCP p-MLCP (Inactive) MLC MLC p_MLC->Actin_Stress Fasudil Fasudil Fasudil->ROCK Inhibits

Core RhoA/ROCK signaling pathway and Fasudil's inhibitory action.

Key Neurobiological Effects and Signaling Cascades

Inhibition of ROCK by fasudil initiates a multitude of downstream effects that are beneficial in the context of neuronal injury and neurodegeneration.

Neuroprotection and Anti-Apoptosis

Fasudil demonstrates potent neuroprotective effects by inhibiting programmed cell death (apoptosis) in neuronal cells. This is achieved through the modulation of several critical survival pathways.[4][14]

  • PI3K/Akt Survival Pathway: Fasudil treatment leads to the activation of the pro-survival Akt signaling pathway. In models of ALS and cerebral ischemia, fasudil was shown to increase the phosphorylation of Akt.[11][14][15] This activation is partly due to the suppression of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/Akt pathway, whose activity is increased by ROCK.[11][14]

  • Wnt/β-catenin Pathway: In models of Parkinson's disease, fasudil has been shown to activate the Wnt/β-catenin signaling pathway, which is involved in promoting the proliferation of dopaminergic neurons.[15]

  • Reduction of Oxidative Stress: In cerebral ischemia-reperfusion injury, fasudil's neuroprotective effect is mediated by the ROCK-PPARα-NOX axis.[16][17] By inhibiting ROCK, fasudil increases the expression of PPARα, which in turn downregulates NADPH oxidase (NOX), a primary source of reactive oxygen species (ROS), thereby reducing oxidative damage.[16][17] Furthermore, fasudil can activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[18]

  • Caspase-3 Regulation: Fasudil treatment has been shown to decrease the expression and activity of caspase-3, a key executioner in the apoptotic cascade, in the context of chronic cerebral ischemia.[5][19]

cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway Fasudil Fasudil ROCK ROCK Fasudil->ROCK WNT1 WNT1 Fasudil->WNT1 Upregulates PTEN PTEN ROCK->PTEN PI3K PI3K PTEN->PI3K Akt Akt PI3K->Akt p_Akt p-Akt (Active) GSK3b GSK-3β p_Akt->GSK3b Bad Bad p_Akt->Bad Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Bad->Apoptosis Fzd1 Fzd1 WNT1->Fzd1 beta_catenin β-catenin Fzd1->beta_catenin Neuron_Prolif Dopaminergic Neuron Proliferation beta_catenin->Neuron_Prolif

Fasudil's neuroprotective signaling pathways.
Promotion of Neurite Outgrowth and Axonal Regeneration

A key therapeutic potential of fasudil lies in its ability to promote the regeneration of neuronal processes after injury.[9][20][21][22]

  • Actin Cytoskeleton Modulation: By inhibiting ROCK, fasudil prevents growth cone collapse and promotes the reorganization of the actin cytoskeleton necessary for neurite extension.[9][10] Studies in Neuro-2a cells and primary hippocampal neurons show that fasudil pretreatment alleviates kainic acid-induced inhibition of neurite outgrowth and spine loss.[23]

  • Notch Signaling: In C17.2 neural stem cells, fasudil was found to stimulate neurite outgrowth and differentiation by down-regulating the Notch signaling pathway.[20][21]

  • Hippo Pathway Interaction: Other ROCK inhibitors have been shown to mediate neurite outgrowth in neural stem cells by activating the Hippo signaling pathway effector, Yes-associated protein (YAP), suggesting a potential convergent mechanism for fasudil.[24]

Table 1: Quantitative Effects of Fasudil on Neurite Outgrowth

Cell Line Fasudil Concentration Duration Observed Effect Reference
C17.2 Neural Stem Cells 5 µM - 100 µM 1 - 48 hours Dose- and time-dependent increase in neurite-bearing cells.[21] [21]
Neuro-2a Cells Pretreatment N/A Reversed kainic acid (200 µmol/L)-induced inhibition of neurite outgrowth.[23] [23]

| Primary Mesencephalic Cells | N/A | N/A | Significantly enhanced neuritic outgrowth in a rotenone-lesion model.[25] |[25] |

Attenuation of Neuroinflammation

Neuroinflammation is a common feature of acute CNS injury and chronic neurodegenerative diseases. Fasudil exerts significant anti-inflammatory effects.

  • Cytokine Reduction: In animal models of Alzheimer's disease and spinal cord injury, fasudil treatment decreased the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[2][13]

  • Inhibition of Inflammatory Mediators: Fasudil has been shown to reduce the expression of nuclear factor-κB (NF-κB), a key transcription factor for inflammatory genes, and inhibit inflammasome activation in spinal cord injury models.[13][26]

  • Microglial Modulation: The RhoA/ROCK pathway is involved in microglial activation.[3] Fasudil can suppress the secretion of pro-inflammatory factors by promoting the switch of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[3]

Table 2: Anti-inflammatory Effects of Fasudil in Neuronal Models

Model Fasudil Dosage Key Anti-inflammatory Effects Reference
Alzheimer's Disease (animal model) 10 mg/kg Decreased hippocampal IL-1β, TNF-α, and NF-κB.[2] [2]
Parkinson's Disease (MPTP mouse model) N/A Lowered expression of IL-1β, TNF-α, TLR2, and p-NF-κB.[15] [15]

| Spinal Cord Injury (mouse model) | 10 mg/kg i.p. | Decreased NF-κB, inflammasome activation, TNF-α, and IL-1β.[13] |[13] |

Enhancement of Autophagy and Protein Clearance

In neurodegenerative diseases characterized by protein misfolding and aggregation, such as Parkinson's and Alzheimer's disease, fasudil may facilitate the clearance of these pathological proteins.

  • α-Synuclein Clearance: In a rat model of Parkinson's disease, fasudil treatment promoted the autophagic clearance of α-synuclein aggregates.[27] This was linked to the Beclin-1 and Akt/mTOR pathways.[27] Some studies also suggest fasudil can directly interact with α-synuclein to attenuate its aggregation.[28][29] However, other research indicates the anti-aggregation effect is primarily a consequence of ROCK inhibition rather than direct binding.[30]

  • Amyloid-β Reduction: In mouse models of Alzheimer's disease, fasudil treatment has been associated with reduced levels of free beta-amyloid and amyloid aggregates in the brain.[31]

Experimental Protocols and Methodologies

The following section details common experimental protocols used to investigate the mechanism of action of fasudil in neuronal cells.

In Vitro Models
  • Cell Culture:

    • Neuronal Cell Lines: C17.2 (neural stem cells), Neuro-2a (neuroblastoma), PC12 (pheochromocytoma), and SH-SY5Y (neuroblastoma) cells are frequently used to study neurite outgrowth, differentiation, and neuroprotection.[18][20][23][32]

    • Primary Neuronal Cultures: Hippocampal or cortical neurons are isolated from embryonic or neonatal rodents to provide a more physiologically relevant model for studying neurotoxicity and synaptic function.[23][32]

  • Induction of Injury/Stress:

    • Oxygen-Glucose Deprivation (OGD): An in vitro model of ischemia where cells are cultured in a glucose-free medium in an anaerobic chamber to mimic ischemic conditions.[12][32]

    • Chemical Induction: Neurotoxicity is induced using agents like kainic acid (excitotoxicity), rotenone (mitochondrial dysfunction, Parkinson's model), or aggregated amyloid-β peptides (Alzheimer's model).[6][23][25]

  • Analysis:

    • Cell Viability Assays: MTT and LDH assays are used to quantify cell survival and cytotoxicity, respectively.[20]

    • Western Blotting: Used to measure the expression and phosphorylation status of key proteins in signaling pathways (e.g., ROCK, Akt, p-Akt, PTEN, caspases).[15][19]

    • Immunofluorescence: Used to visualize cellular morphology, neurite length, and the localization of specific proteins within the cell.[20]

In Vivo Models
  • Model Creation:

    • Cerebral Ischemia: Commonly induced by middle cerebral artery occlusion (MCAO) in mice or rats.[16][17]

    • Spinal Cord Injury (SCI): Typically created by contusion or compression using devices like an aneurysm clip.[13][33]

    • Neurodegenerative Disease Models:

      • Parkinson's Disease (PD): Induced by neurotoxins like MPTP or by viral vector-mediated overexpression of α-synuclein.[15][27]

      • Alzheimer's Disease (AD): Utilizes transgenic mice such as APP/PS1 or P301S tau models.[18][34]

      • Amyotrophic Lateral Sclerosis (ALS): Commonly uses SOD1(G93A) transgenic mice.[11]

  • Drug Administration: Fasudil is administered through various routes, including intraperitoneal (i.p.) injection, oral gavage, or delivery via drinking water.[11][13][19]

  • Behavioral and Functional Analysis:

    • Motor Function: Assessed using tests like the rotarod, pole test, and behavioral scales for SCI.[15][27][33]

    • Cognitive Function: Evaluated using the Morris water maze or novel object recognition tests.[19][28]

  • Post-Mortem Tissue Analysis:

    • Histology: Techniques like TTC staining (for infarct volume), Nissl staining (for neuron survival), and TUNEL staining (for apoptosis) are used on brain or spinal cord sections.[16][19]

    • Immunohistochemistry/Immunofluorescence: To detect protein expression (e.g., tyrosine hydroxylase for dopaminergic neurons) and cellular markers (e.g., GFAP for astrocytes) in tissue.[13][19]

    • Biochemical Analysis: ELISA for cytokine levels and Western blotting for signaling proteins are performed on tissue homogenates.[15][19]

cluster_setup Phase 1: Model & Treatment cluster_analysis Phase 2: Functional Assessment cluster_postmortem Phase 3: Post-Mortem Analysis Model Animal Model Creation (e.g., MCAO, SCI, Transgenic) Group Randomization into Groups (Control, Vehicle, Fasudil) Model->Group Treatment Fasudil Administration (e.g., 10 mg/kg i.p.) Group->Treatment Behavior Behavioral Testing (e.g., Morris Water Maze, Rotarod) Treatment->Behavior Sacrifice Euthanasia & Tissue Collection (Brain, Spinal Cord) Behavior->Sacrifice Histology Histology & Staining (TTC, TUNEL, IHC) Sacrifice->Histology Biochem Biochemical Assays (Western Blot, ELISA) Sacrifice->Biochem Data Data Analysis & Interpretation Histology->Data Biochem->Data

Generalized experimental workflow for in vivo Fasudil studies.

Synthesis and Future Directions

The mechanism of action of this compound in neuronal cells is centered on its potent inhibition of the RhoA/ROCK signaling pathway. This primary action triggers a cascade of beneficial downstream effects, including the activation of pro-survival pathways (PI3K/Akt, Wnt), reduction of apoptosis and oxidative stress, promotion of neurite outgrowth, and attenuation of neuroinflammation. These multifaceted effects underscore its therapeutic potential across a spectrum of neurological disorders, from acute injuries like stroke and SCI to chronic neurodegenerative conditions such as Alzheimer's, Parkinson's, and ALS.[3][6][22]

Ongoing and future research will be critical to fully elucidate these mechanisms and translate preclinical findings into clinical applications. Phase II clinical trials are currently underway to assess the safety and efficacy of fasudil in patients with early Parkinson's disease and Alzheimer's disease.[35][36] Key areas for future investigation include:

  • Long-term Efficacy and Safety: While short-term use is well-tolerated, the safety profile for chronic administration in neurodegenerative diseases needs to be thoroughly established.[2]

  • Dose Optimization: Determining the optimal therapeutic window for different neurological conditions is crucial for maximizing efficacy while minimizing potential off-target effects.[36]

  • Combination Therapies: Exploring synergistic effects of fasudil with other neuroprotective or anti-inflammatory agents could offer enhanced therapeutic benefits.[37]

References

An In-Depth Technical Guide to the Role of Fasudil Hydrochloride in Smooth Muscle Relaxation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fasudil hydrochloride is a potent inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), a critical enzyme in the regulation of smooth muscle contraction.[1][2] By targeting the RhoA/ROCK signaling pathway, Fasudil effectively induces smooth muscle relaxation, primarily through a mechanism known as calcium sensitization.[3][4] This whitepaper provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, quantitative effects, and key experimental protocols relevant to the action of Fasudil. Its primary active metabolite, hydroxyfasudil, is largely responsible for its therapeutic effects.[5] This document is intended to serve as a detailed resource for researchers and professionals in pharmacology and drug development investigating smooth muscle physiology and related therapeutic interventions.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

The contraction of smooth muscle is fundamentally regulated by the phosphorylation of the 20-kDa myosin light chain (MLC).[4] While this process is dependent on intracellular calcium concentrations ([Ca²⁺]i), it is also significantly modulated by the RhoA/ROCK pathway, which regulates the calcium sensitivity of the contractile apparatus.[3][4]

2.1 The RhoA/ROCK Signaling Cascade in Smooth Muscle Contraction

  • Activation: Agonists such as norepinephrine, endothelin-1, or serotonin bind to G-protein-coupled receptors (GPCRs) on the smooth muscle cell surface.[4][6] This activates the small GTPase RhoA, causing it to switch from an inactive GDP-bound state to an active GTP-bound state.[4][7]

  • ROCK Activation: Activated RhoA-GTP directly binds to and activates its downstream effector, Rho-kinase (ROCK).[4][8] ROCK exists in two isoforms, ROCK1 and ROCK2.[7]

  • Inhibition of MLCP: The primary role of activated ROCK in smooth muscle contraction is the inhibition of myosin light chain phosphatase (MLCP).[1][9] ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1) at specific sites (e.g., Thr696 and Thr853), which suppresses MLCP's phosphatase activity.[4][7][8]

  • Increased MLC Phosphorylation: With MLCP inhibited, the balance shifts towards MLC phosphorylation, catalyzed by Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK). ROCK can also directly phosphorylate MLC, though its primary effect is through MLCP inhibition.[8]

  • Contraction: The elevated level of phosphorylated MLC (MLC-P) increases the ATPase activity of myosin, promoting the cycling of cross-bridges between actin and myosin filaments and resulting in sustained smooth muscle contraction.[4][10] This process, which increases force at a given [Ca²⁺]i, is termed "Ca²⁺ sensitization".[4][7]

2.2 Fasudil's Point of Intervention

This compound acts as a direct and selective inhibitor of ROCK.[1][9] By competing with ATP for the kinase domain of ROCK, Fasudil prevents the phosphorylation of its downstream targets, most notably MYPT1.[5]

The consequences of ROCK inhibition by Fasudil are:

  • Disinhibition of MLCP: By preventing the phosphorylation of MYPT1, Fasudil allows MLCP to remain active.[5][9]

  • Decreased MLC Phosphorylation: Active MLCP dephosphorylates MLC-P, reducing the overall level of MLC phosphorylation.[1][5]

  • Smooth Muscle Relaxation: The decrease in MLC-P leads to the detachment of myosin heads from actin filaments, resulting in vasodilation and smooth muscle relaxation.[1][2]

Signaling Pathway Visualizations

The following diagrams illustrate the core signaling pathways involved in smooth muscle contraction and the specific inhibitory role of Fasudil.

G Agonist Agonist (e.g., Endothelin-1) GPCR G-Protein-Coupled Receptor (GPCR) Agonist->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP/GDP Exchange ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylates (via MLCK) Contraction Smooth Muscle Contraction MLC_P->Contraction G Fasudil This compound ROCK Rho-Kinase (ROCK) Fasudil->ROCK Inhibits RhoA_GTP RhoA-GTP (Active) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) (Active) ROCK->MLCP MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P MLC Myosin Light Chain (MLC) MLC_P->MLC Relaxation Smooth Muscle Relaxation MLC->Relaxation label_inhibition Inhibition Blocked label_inhibition->ROCK G cluster_0 Functional Analysis cluster_1 Molecular Analysis start Hypothesis: Fasudil relaxes smooth muscle via ROCK inhibition prep Prepare Isolated Smooth Muscle Tissue (e.g., Aortic Rings) start->prep tension Measure Isometric Tension (Organ Bath Setup) prep->tension treat_mol Treat Tissue with Agonist +/- Fasudil prep->treat_mol contract Induce Contraction (e.g., with Phenylephrine) tension->contract treat_func Add Cumulative Doses of Fasudil contract->treat_func record Record Relaxation Response treat_func->record cr_curve Generate Concentration- Response Curve & Calculate IC50 record->cr_curve conclusion Conclusion: Correlate functional relaxation with molecular inhibition cr_curve->conclusion lyse Flash-freeze & Lyse Tissue (Add Phosphatase Inhibitors) treat_mol->lyse wb Western Blot Analysis lyse->wb rock_assay ROCK Activity Assay lyse->rock_assay wb_quant Quantify p-MYPT1 / Total MYPT1 and p-MLC / Total MLC wb->wb_quant rock_quant Quantify ROCK Activity (Phospho-MYPT1 levels) rock_assay->rock_quant wb_quant->conclusion rock_quant->conclusion

References

Fasudil Hydrochloride: A Comprehensive Technical Guide to a Selective ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasudil hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a critical tool in both fundamental research and clinical applications. This technical guide provides an in-depth overview of Fasudil, focusing on its mechanism of action, biochemical properties, and established experimental applications. Detailed methodologies for key assays and quantitative data on its inhibitory activity and pharmacokinetics are presented to facilitate its effective use in a laboratory setting. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows associated with Fasudil research through detailed diagrams.

Introduction

Fasudil, also known as HA-1077, is an isoquinoline derivative that functions as a competitive inhibitor at the ATP-binding site of ROCK.[1] By selectively targeting ROCK, Fasudil has been instrumental in elucidating the diverse cellular functions regulated by this kinase, including smooth muscle contraction, cell migration, proliferation, and apoptosis.[2][3] Clinically, this compound has been approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage in Japan and China.[4] Its therapeutic potential is also being actively investigated in a range of other conditions, including pulmonary hypertension, neurodegenerative diseases, and cancer. This guide serves as a comprehensive resource for researchers employing Fasudil as a selective ROCK inhibitor.

Chemical and Physical Properties

This compound is the hydrochloride salt of Fasudil. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrochloride[5]
Molecular Formula C₁₄H₁₈ClN₃O₂S[5]
Molecular Weight 327.8 g/mol [5]
CAS Number 105628-07-7[6]
Appearance White crystalline powder[6]
Water Solubility 0.531 mg/mL[6]

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small GTPases, particularly RhoA, are critical regulators of the actin cytoskeleton.[3] Upon activation by upstream signals, RhoA-GTP binds to and activates its downstream effector, ROCK. ROCK exists in two isoforms, ROCK1 and ROCK2, which share high homology in their kinase domains.[2]

Activated ROCK phosphorylates several substrates, leading to increased actomyosin contractility. Key downstream effectors include:

  • Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, promoting its interaction with actin and leading to smooth muscle contraction and stress fiber formation.[3]

  • Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, which inhibits the activity of myosin light chain phosphatase (MLCP). This prevents the dephosphorylation of MLC, thereby augmenting the contractile signal.[7]

  • LIM kinases (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This leads to the stabilization of actin filaments.[8]

Fasudil exerts its effects by competitively inhibiting the ATP-binding site of ROCK, thereby preventing the phosphorylation of these downstream targets and leading to vasodilation, reduced cell migration, and other cellular effects.[1]

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEFs ROCK ROCK RhoA_GTP->ROCK Activation MLCP_active MLCP (active) ROCK->MLCP_active Phosphorylation (Inhibition) MLC MLC ROCK->MLC Phosphorylation LIMK LIMK ROCK->LIMK Phosphorylation Fasudil Fasudil Fasudil->ROCK Inhibition MLCP_inactive MLCP (inactive) MLCP_active->MLCP_inactive pMLC p-MLC MLCP_active->pMLC Dephosphorylation MLC->pMLC pMLC->MLC Stress_fibers Stress Fibers & Contraction pMLC->Stress_fibers pLIMK p-LIMK LIMK->pLIMK Cofilin_active Cofilin (active) pLIMK->Cofilin_active Phosphorylation (Inhibition) Cofilin_inactive p-Cofilin (inactive) Cofilin_active->Cofilin_inactive Actin_depolymerization Actin Depolymerization Cofilin_active->Actin_depolymerization Actin_stabilization Actin Stabilization Cofilin_inactive->Actin_stabilization

Figure 1: The RhoA/ROCK Signaling Pathway and the inhibitory action of Fasudil.

Quantitative Data

In Vitro Inhibitory Activity

The inhibitory potency of Fasudil and its active metabolite, hydroxyfasudil, against ROCK and other kinases is crucial for designing and interpreting experiments.

Table 1: Inhibitory Activity of Fasudil

TargetIC₅₀ / Kᵢ (µM)CompoundReference
ROCK1 Kᵢ = 0.33Fasudil[1]
ROCK2 IC₅₀ = 0.158Fasudil[1]
PKA IC₅₀ = 4.58Fasudil[1]
PKC IC₅₀ = 12.30Fasudil[1]
PKG IC₅₀ = 1.650Fasudil[1]
MLCK IC₅₀ = 95Fasudil[6]
ROCK1 IC₅₀ = 0.73Hydroxyfasudil[9]
ROCK2 IC₅₀ = 0.72Hydroxyfasudil[9]
Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of Fasudil is essential for in vivo studies.

Table 2: Pharmacokinetic Parameters of Fasudil and Hydroxyfasudil in Humans (Oral Administration)

ParameterFasudilHydroxyfasudilReference
Cₘₐₓ (µg/L) 1.4111.6[10]
AUC₀₋ₜz (µg·h/L) -309[10]

Table 3: Pharmacokinetic Parameters of Fasudil in Preclinical Models

SpeciesDose (mg/kg)RouteCₘₐₓAUCReference
Rat 2-6OralDose-dependentDose-dependent[11]
Beagle Dog -OralNo gender differenceNo gender difference[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the effects of Fasudil.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay 1. In Vitro Kinase Assay (IC50 Determination) Cell_Culture 2. Cell Culture Western_Blot 3. Western Blot (p-MYPT1, p-MLC) Cell_Culture->Western_Blot Migration_Assay 4. Cell Migration Assay (Transwell / Wound Healing) Cell_Culture->Migration_Assay Animal_Model 5. Animal Model Induction (e.g., Cerebral Vasospasm, MI) Fasudil_Admin 6. Fasudil Administration Animal_Model->Fasudil_Admin Outcome_Assessment 7. Outcome Assessment (e.g., Histology, Functional Tests) Fasudil_Admin->Outcome_Assessment

Figure 2: General experimental workflow for investigating Fasudil's effects.
In Vitro ROCK Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of Fasudil for ROCK in a cell-free system.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Kinase substrate (e.g., recombinant MYPT1)

  • ATP

  • This compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In each well of the assay plate, add the ROCK enzyme, the kinase substrate, and the Fasudil dilution (or vehicle control).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit's instructions.

  • Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of Fasudil concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot for Phosphorylated MYPT1 and MLC

This protocol describes the detection of changes in the phosphorylation status of ROCK substrates in cell lysates following Fasudil treatment.

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-phospho-MLC (Thr18/Ser19), anti-total MLC, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and grow to desired confluency.

  • Treat cells with various concentrations of Fasudil or vehicle control for a specified time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Transwell Cell Migration Assay

This protocol measures the effect of Fasudil on the migratory capacity of cells towards a chemoattractant.

Materials:

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well plates

  • Cell culture medium with and without chemoattractant (e.g., serum)

  • This compound

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Cotton swabs

Procedure:

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add medium containing a chemoattractant to the lower chamber.

  • In the upper chamber of the insert, seed cells in serum-free medium containing different concentrations of Fasudil or vehicle control.

  • Incubate the plate for a duration appropriate for the cell type to allow for migration (e.g., 4-24 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with fixation solution.

  • Stain the migrated cells with staining solution.

  • Wash the inserts to remove excess stain.

  • Count the number of migrated cells in several fields of view under a microscope.

Animal Model of Cerebral Vasospasm (Rabbit)

This is a representative protocol for inducing cerebral vasospasm in rabbits to study the in vivo efficacy of Fasudil. All animal procedures should be performed in accordance with institutional guidelines.

Procedure:

  • Anesthetize a Japanese white rabbit.

  • Under sterile conditions, perform a cisterna magna puncture to withdraw a small volume of cerebrospinal fluid.

  • Inject a corresponding volume of autologous non-heparinized arterial blood into the cisterna magna to induce subarachnoid hemorrhage (SAH). A two-hemorrhage model, with a second injection 48 hours after the first, is often used.[13]

  • Administer this compound (e.g., 3.0 mg/kg, intravenous) at specified time points post-SAH.[13]

  • Monitor the animal for neurological deficits.

  • At the end of the study period (e.g., day 5 or 7), euthanize the animal and perfuse the brain.[13]

  • Dissect the basilar artery and other cerebral arteries for histological analysis to measure the degree of vasospasm.

Conclusion

This compound is a well-characterized and selective inhibitor of ROCK, making it an invaluable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. Its established clinical use and extensive preclinical data provide a strong foundation for its application in a wide range of research areas. This technical guide offers the essential information and detailed protocols required for the effective utilization of Fasudil in both in vitro and in vivo experimental settings. By providing a centralized resource of quantitative data and methodologies, this guide aims to support the continued exploration of ROCK signaling and the therapeutic potential of its inhibition.

References

The In Vivo Profile of Fasudil Hydrochloride: A Technical Guide to Its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasudil hydrochloride, a potent inhibitor of Rho-associated protein kinase (ROCK), is a vasodilator that has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage since 1995.[1][2] Its mechanism of action, centered on the inhibition of the RhoA/ROCK signaling pathway, has garnered significant scientific interest, leading to investigations into its therapeutic potential for a wide range of cardiovascular and neurological disorders, including pulmonary hypertension, stroke, and neurodegenerative diseases.[1][3] Fasudil and its primary active metabolite, hydroxyfasudil, exert their effects by modulating critical cellular functions such as smooth muscle contraction, cell migration, and apoptosis.[3][4] This technical guide provides an in-depth overview of the in vivo pharmacokinetics and pharmacodynamics of Fasudil, presenting quantitative data, detailed experimental protocols, and visualizations of its core signaling pathways to support ongoing research and development efforts.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Fasudil is characterized by rapid metabolism and distribution.[5] Following administration, it is quickly converted in the liver to its active metabolite, hydroxyfasudil, which has a potency similar to the parent compound.[2][4] Both Fasudil and hydroxyfasudil can cross the blood-brain barrier.[2][6] The pharmacokinetic profile of Fasudil has been studied in various animal models and in humans, revealing dose-dependent kinetics and some species- and sex-specific differences.[7][8]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Fasudil and its active metabolite, hydroxyfasudil, from in vivo studies.

Table 1: Pharmacokinetic Parameters of Fasudil and Hydroxyfasudil in Mice (Intraperitoneal Administration) [9]

ParameterFasudil (3 mg/kg)Hydroxyfasudil (from 3 mg/kg Fasudil)Fasudil (10 mg/kg)Hydroxyfasudil (from 10 mg/kg Fasudil)
Cmax (ng/mL) 1007.3 ± 103.5134.3 ± 13.93420.0 ± 449.8344.3 ± 37.7
Tmax (min) 515530
AUC₀-∞ (ng·min/mL) 32170 ± 262018580 ± 2240102800 ± 1170048700 ± 5600
t₁/₂ (min) 21.0 ± 1.249.8 ± 6.021.6 ± 1.858.8 ± 4.2

Table 2: Pharmacokinetic Parameters of Fasudil in Rats (Intravenous Administration) [10]

Parameter3 mg/kg Dose6 mg/kg Dose12 mg/kg Dose
C₀ (µg/mL) 3.30 ± 1.055.10 ± 0.9618.82 ± 5.91
AUC (µg·min/mL) 52.54 ± 7.97102.87 ± 42.97325.79 ± 73.00
t₁/₂β (min) 24.9 ± 4.541.1 ± 27.541.3 ± 21.1

Table 3: Pharmacokinetic Parameters in Humans [11][12]

SpeciesRouteDoseAnalytet₁/₂Bioavailability
Human IV30 mgFasudil~20 min (0.3-0.4 h)N/A
Human IV30 mgHydroxyfasudil~100-200 minN/A
Human Oral40 mgHydroxyfasudil-~69% (Absolute)

Note: A significant sex difference in the absolute bioavailability of oral Fasudil has been observed in rats, with female rats showing higher bioavailability (35.8%) compared to male rats (9.46%). No such gender difference was found in beagle dogs.[7][13]

Pharmacodynamics: Mechanism of Action and Physiological Effects

The primary pharmacodynamic effect of Fasudil is mediated through the competitive inhibition of Rho-associated protein kinase (ROCK).[3] This inhibition prevents the phosphorylation of downstream targets, leading to a cascade of physiological responses.

Core Mechanism: ROCK Inhibition

The RhoA/ROCK pathway is a critical regulator of smooth muscle contraction.[11] ROCK phosphorylates the myosin light chain (MLC) and inhibits myosin light chain phosphatase (MLCP), leading to increased vascular tone and contraction.[3] By inhibiting ROCK, Fasudil promotes the relaxation of vascular smooth muscle, resulting in vasodilation.[3] This is the foundational mechanism for its use in treating conditions characterized by excessive vasoconstriction, such as cerebral vasospasm and pulmonary hypertension.[1][14]

Key Pharmacodynamic Effects In Vivo:
  • Vasodilation: Fasudil induces relaxation of vascular smooth muscle, leading to improved blood flow.[1] This effect is particularly beneficial in cerebral arteries and pulmonary circulation.[1][14] In clinical studies on patients with severe pulmonary hypertension, intravenous Fasudil significantly reduced pulmonary vascular resistance.[14][15]

  • Neuroprotection: Beyond its vasodilatory effects, Fasudil exhibits direct neuroprotective properties.[3][16] It can reduce neuronal apoptosis and inflammatory responses following ischemic injury.[3] Studies in animal models of stroke and spinal cord injury have shown that Fasudil can preserve neural tissues and promote recovery.[3][16]

  • Anti-inflammatory and Anti-apoptotic Effects: Fasudil has been shown to suppress inflammatory pathways and reduce apoptosis in various cell types. In models of sepsis, it attenuates lipopolysaccharide (LPS)-induced vascular hyperpermeability and apoptosis of endothelial cells.[17][18] This is partly mediated by the inhibition of the JNK and p38 MAPK pathways.[17] In rat models of acute myocardial infarction, Fasudil reduced myocardial cell apoptosis by modulating the expression of Bcl-2 and Bax proteins.[19]

  • Anti-proliferative and Anti-fibrotic Properties: By inhibiting ROCK, Fasudil can interfere with cytoskeletal organization, cell adhesion, and migration.[3] This has shown potential benefits in reducing fibrosis and excessive cell proliferation in conditions like pulmonary arterial hypertension and myocardial fibrosis.[3][11]

Data Presentation: Pharmacodynamic Outcomes

Table 4: Hemodynamic Effects of Intravenous Fasudil in Patients with Pulmonary Hypertension (PH)

Study PopulationInterventionOutcome MeasureResultCitation
Severe PH Patients30 mg IV FasudilPulmonary Vascular ResistanceSignificant decrease[15]
Severe PH PatientsIV FasudilPulmonary Arterial ResistanceReduced by 17%[14]
Congenital Heart Defect with Severe PHIV FasudilMean Pulmonary Artery Pressure (mPAP)Markedly decreased[14]
Group 3 PH PatientsFasudil (30-60 mg/day)mPAP & PASPDecreased[20]
Group 3 PH PatientsFasudil (30-60 mg/day)6-Minute Walking DistanceIncreased[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of Fasudil's in vivo profile.

Diagram: Fasudil's Core Mechanism of Action

Fasudil_Mechanism cluster_activation Contraction Pathway cluster_inhibition Relaxation Pathway RhoA RhoA-GTP (Active) ROCK ROCK (Rho-associated kinase) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLCP p-MLCP (Inactive) MLC Myosin Light Chain (MLC) ROCK->MLC Promotes Phosphorylation Fasudil Fasudil Fasudil->ROCK Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates MLCP->pMLC Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->pMLC Phosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction

Fasudil inhibits ROCK, preventing smooth muscle contraction.
Diagram: Downstream Effects of ROCK Inhibition by Fasudil

Fasudil_Downstream Fasudil Fasudil ROCK ROCK Inhibition Fasudil->ROCK Vasodilation Vasodilation ROCK->Vasodilation Neuroprotection Neuroprotection ROCK->Neuroprotection Anti_Inflammatory Anti-inflammatory Effects ROCK->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic Effects ROCK->Anti_Apoptotic eNOS Increased eNOS expression Vasodilation->eNOS JNK_p38 Inhibition of JNK & p38 MAPK Anti_Inflammatory->JNK_p38 Caspase3 Decreased Caspase-3 Anti_Apoptotic->Caspase3

Pharmacodynamic consequences of ROCK inhibition by Fasudil.
Diagram: General Experimental Workflow for In Vivo PK Study

PK_Workflow start Animal Model (e.g., Wistar Rat) admin Fasudil Administration (e.g., IV, Oral, IP) start->admin sampling Serial Blood Sampling (Defined Timepoints) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantification of Fasudil & Hydroxyfasudil) processing->analysis pk_calc Pharmacokinetic Calculation (Cmax, Tmax, AUC, t1/2) analysis->pk_calc end Data Reporting pk_calc->end

References

The Discovery and Development of Fasudil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fasudil hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), represents a significant advancement in the treatment of cerebrovascular and cardiovascular diseases. Initially developed as a vasodilator, its unique mechanism of action has led to its approval for cerebral vasospasm and ongoing investigation into a range of other therapeutic areas. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.

Discovery and Development Timeline

Fasudil (also known as HA-1077 or AT877) was discovered and developed by Asahi Kasei Pharma Corporation in Japan.[1][2] The journey of Fasudil from a novel chemical entity to a clinically approved drug is marked by a deepening understanding of its molecular targets.

Clinical trials for Fasudil commenced in the early 1990s.[1][3] Initially, its vasodilatory effects were attributed to the properties of an intracellular calcium channel blocker. However, further research, coinciding with the discovery of the Rho-kinase (ROCK) signaling pathway in 1996, revealed that Fasudil's primary mechanism of action was the inhibition of ROCK1 and ROCK2.[1][3]

This crucial discovery clarified its therapeutic effects and paved the way for its approval. In 1995, an intravenous formulation of Fasudil (marketed as Eril™) received approval in Japan and China for the treatment of cerebral vasospasm following surgery for subarachnoid hemorrhage (SAH).[4][5][6]

Efforts to expand its use to Western markets saw a licensing agreement in 2006 between Asahi Kasei Pharma and CoTherix for development in the United States and Europe, primarily for pulmonary arterial hypertension (PAH).[1][6] Although this specific program was later discontinued, the therapeutic potential of Fasudil continues to be explored.[1] More recently, Woolsey Pharmaceuticals has licensed the rights to develop and commercialize an oral formulation of Fasudil (BRAVYL®) for rare neurodegenerative diseases, indicating a new chapter in its development.[4][5][7]

Chemical Synthesis

The synthesis of this compound is a multi-step process. The core structure, 5-(1,4-Diazepane-1-sulfonyl)isoquinoline, is typically formed through the condensation reaction of two key intermediates: isoquinoline-5-sulfonyl chloride and homopiperazine (1,4-diazepane).[8][9] The final step involves reacting the Fasudil base with hydrochloric acid to produce the hydrochloride salt, which improves its solubility and stability for pharmaceutical use.

G cluster_0 Synthesis of this compound Isoquinoline Isoquinoline Isoquinoline-5-sulfonyl chloride Isoquinoline-5-sulfonyl chloride Isoquinoline->Isoquinoline-5-sulfonyl chloride + Chlorosulfonic acid Fasudil (base) Fasudil (base) Isoquinoline-5-sulfonyl chloride->Fasudil (base) + Homopiperazine (Condensation) Homopiperazine Homopiperazine (1,4-Diazepane) Homopiperazine->Fasudil (base) This compound This compound Fasudil (base)->this compound + HCl

Figure 1. Simplified chemical synthesis workflow for this compound.

Mechanism of Action: Rho-Kinase Inhibition

Fasudil is a potent, ATP-competitive inhibitor of both ROCK isoforms, ROCK1 and ROCK2.[10][11][12] Its inhibitory concentrations are in the micromolar range, with a reported Ki of 0.33 µM for ROCK1 and an IC50 of approximately 0.158 µM to 1.9 µM for ROCK2.[13] At higher concentrations, Fasudil can also inhibit other protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG).[13]

The Rho/ROCK signaling pathway is a critical regulator of cellular contractility, motility, and proliferation. The pathway is initiated by the activation of the small GTPase, RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates several downstream substrates.

A key substrate of ROCK in vascular smooth muscle cells is the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits the activity of Myosin Light Chain Phosphatase (MLCP).[10] Simultaneously, ROCK can directly phosphorylate the Myosin Light Chain (MLC), although the inhibition of MLCP is considered the primary mechanism.[11] The net effect is an increase in phosphorylated MLC, leading to actin-myosin cross-bridging and smooth muscle contraction.

By inhibiting ROCK, Fasudil prevents the phosphorylation of MYPT1, thereby maintaining MLCP activity.[10] This leads to the dephosphorylation of MLC, resulting in smooth muscle relaxation and vasodilation. This is the primary mechanism behind its efficacy in treating vasospasm.

G GPCR G-Protein Coupled Receptors (GPCR) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Fasudil Fasudil Fasudil->ROCK Inhibits pMLC Phosphorylated MLC (p-MLC) MLCP->pMLC Dephosphorylates MLC->pMLC Phosphorylates Relaxation Smooth Muscle Relaxation MLC->Relaxation pMLC->MLC Contraction Smooth Muscle Contraction pMLC->Contraction

Figure 2. The Rho/ROCK signaling pathway and the inhibitory action of Fasudil.

Beyond vasodilation, ROCK inhibition by Fasudil has pleiotropic effects, including anti-inflammatory, anti-apoptotic, and pro-survival actions, which are relevant to its potential use in neurodegenerative diseases and other conditions.[11][12][14][15]

Pharmacokinetics

Fasudil is characterized by rapid metabolism. The parent drug has a short plasma half-life of less than 20 minutes.[14][16] It is quickly metabolized in the liver to its primary active metabolite, hydroxyfasudil.[14] Hydroxyfasudil is also a potent ROCK inhibitor and has a significantly longer half-life of approximately 100 to 200 minutes, contributing substantially to the overall therapeutic effect.[4][16] A recent Phase I study on an oral formulation found the absolute bioavailability of hydroxyfasudil to be approximately 69%.[16]

ParameterFasudilHydroxyfasudilReference(s)
Plasma Half-life < 20 minutes~100-200 minutes[4][14][16]
Metabolism Rapidly converted in the liverActive Metabolite[14]
Oral Bioavailability (of Hydroxyfasudil) -~69%[16]

Table 1. Key Pharmacokinetic Parameters of Fasudil and its Active Metabolite.

Preclinical and Clinical Development

Fasudil has been evaluated in numerous preclinical and clinical studies across a range of indications.

Cerebral Vasospasm

The primary approved indication for Fasudil is the prevention and treatment of cerebral vasospasm following subarachnoid hemorrhage.

Key Clinical Trial: Fasudil vs. Nimodipine for SAH

A pivotal randomized, open-label trial compared the efficacy and safety of intravenous Fasudil with nimodipine, a standard-of-care calcium channel blocker.

  • Experimental Protocol:

    • Study Population: 129 patients who had undergone surgery for subarachnoid hemorrhage (SAH).[17]

    • Fasudil Group (n=63): Received 30 mg of this compound in 100 mL of saline, administered by intravenous infusion over 30 minutes, three times a day for 14 days.[17][18]

    • Nimodipine Group (n=66): Received a continuous intravenous infusion of nimodipine at a rate of 1 mg/hour for 14 days.[18][19]

    • Primary Endpoints: Incidence of symptomatic vasospasm, presence of low-density areas on CT scans (indicative of cerebral infarction), and clinical outcomes at 3 months, evaluated using the Glasgow Outcome Scale (GOS).[17]

G cluster_0 Fasudil vs. Nimodipine Trial Workflow Enrollment Patients with SAH (Post-Surgery, n=129) Randomization Randomization Enrollment->Randomization Group_F Fasudil Group (n=63) 30mg IV, 3x/day, 14 days Randomization->Group_F Group_N Nimodipine Group (n=66) 1mg/hr IV continuous, 14 days Randomization->Group_N Endpoint_Assessment Endpoint Assessment - Symptomatic Vasospasm - CT Scan (Infarction) - Glasgow Outcome Scale (3 months) Group_F->Endpoint_Assessment Group_N->Endpoint_Assessment

Figure 3. Experimental workflow for the randomized trial of Fasudil vs. Nimodipine.
  • Quantitative Results: The study demonstrated that Fasudil was at least as effective as, and potentially more effective than, nimodipine in improving clinical outcomes.

OutcomeFasudil Group (n=55 evaluable)Nimodipine Group (n=60 evaluable)p-valueReference(s)
Symptomatic Vasospasm 14.7% (5/34)25.0% (9/36)NS[17][19]
Cerebral Infarction on CT 21.8% (12/55)23.7% (14/59)NS[17]
Good Clinical Outcome (GOS) 74.5% (41/55)61.7% (37/60)0.040[17]
Adverse Reactions 35.1% (13/37)42.9% (15/35)NS[18][19]

Table 2. Efficacy and Safety Outcomes of Fasudil vs. Nimodipine in SAH Patients. (NS = Not Significant)

Another pilot study investigated the direct intra-arterial infusion of Fasudil (15-60 mg over 10-30 minutes) for established vasospasm. This approach resulted in angiographic improvement in 16 of 24 treated arterial territories, with two of three symptomatic patients showing resolution of symptoms.[20]

Pulmonary Hypertension (PH)

The vasodilatory and anti-proliferative effects of ROCK inhibition make Fasudil a promising candidate for treating PH. Multiple clinical studies and meta-analyses have confirmed its short- and mid-term efficacy.

  • Experimental Protocols:

    • Studies have utilized both intravenous and inhaled administration routes.

    • A common intravenous protocol involves the administration of 30 mg Fasudil over 30-60 minutes to assess acute hemodynamic changes.[21]

    • Oral formulations have been tested in Phase IIa trials.[21]

  • Quantitative Results: Systematic reviews and meta-analyses have consistently shown that Fasudil significantly improves key hemodynamic parameters in PH patients.

Hemodynamic ParameterEffect of FasudilSignificanceReference(s)
Mean Pulmonary Arterial Pressure (mPAP) Significant Decreasep < 0.05[22][23][24]
Pulmonary Vascular Resistance (PVR) Significant Decreasep < 0.05[22][24][25]
Cardiac Index (CI) Significant Increasep < 0.05[21][22]
6-Minute Walk Distance (6MWD) Significant Increasep < 0.05[23][24]

Table 3. Summary of Fasudil's Effects on Key Parameters in Pulmonary Hypertension.

Other Therapeutic Areas

Fasudil's mechanism of action suggests potential benefits in a wide array of conditions. Preclinical studies have shown promise in:

  • Myocardial Ischemia/Reperfusion Injury: A meta-analysis of 19 animal studies showed that Fasudil treatment significantly reduced myocardial infarct size, lowered cardiac enzymes, and improved cardiac function.[14][26][27]

  • Neurodegenerative Diseases: Fasudil has demonstrated neuroprotective effects in animal models of stroke, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS), attributed to reduced neuronal apoptosis and inflammation.[1][12][16] This has led to ongoing clinical trials with oral formulations.

  • Pain: In preclinical pain models, Fasudil has shown analgesic effects, particularly in neuropathic and osteoarthritic pain states.[28]

Conclusion

This compound has a well-established history as a safe and effective treatment for cerebral vasospasm, born from a journey of scientific discovery that elucidated its role as a first-in-class ROCK inhibitor. Its multifaceted mechanism of action, which extends beyond simple vasodilation to include anti-proliferative, anti-inflammatory, and neuroprotective effects, provides a strong rationale for its continued investigation in a variety of challenging diseases. As research into the full potential of ROCK inhibition continues, Fasudil and its derivatives remain at the forefront of developing novel therapies for cardiovascular, cerebrovascular, and neurodegenerative disorders.

References

A Technical Guide to the Structural Activity Relationship of Fasudil Hydrochloride: A ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasudil hydrochloride, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, has been a cornerstone in the investigation of ROCK-mediated signaling pathways and a clinically approved therapeutic for cerebral vasospasm. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Fasudil and its analogs. By dissecting the key molecular interactions and the impact of structural modifications on inhibitory potency and selectivity, this document aims to serve as a comprehensive resource for researchers and professionals engaged in the design and development of novel ROCK inhibitors. Quantitative data are systematically presented in tabular format, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying molecular and cellular mechanisms.

Introduction to this compound

Fasudil, chemically known as 5-(1,4-Diazepane-1-sulfonyl)isoquinoline, is a first-generation ROCK inhibitor.[1] Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2, serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway plays a crucial role in regulating a wide array of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration.[3] Consequently, dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, such as hypertension, glaucoma, and cancer, making ROCK a compelling therapeutic target.[4]

Fasudil is metabolized in vivo to its more active metabolite, hydroxyfasudil, which exhibits greater potency and selectivity for ROCK.[2] The exploration of Fasudil's SAR has been instrumental in the development of next-generation ROCK inhibitors with improved pharmacological profiles.

Structural Activity Relationship (SAR) of Fasudil and its Analogs

The SAR of Fasudil and its derivatives primarily revolves around modifications to its two core structural components: the isoquinoline ring and the (homo)piperazine moiety.

The Isoquinoline Moiety: The ATP-Binding Site Anchor

The isoquinoline ring of Fasudil is the critical pharmacophore that anchors the molecule within the ATP-binding pocket of ROCK.[1] X-ray crystallography studies have revealed that the nitrogen atom of the isoquinoline ring forms a crucial hydrogen bond with the backbone amide of Methionine-156 (Met156) in the hinge region of the kinase domain.[1][5] This interaction mimics the binding of the adenine ring of ATP.

Modifications to the isoquinoline ring have a significant impact on inhibitory activity. The fused aromatic ring system contributes to hydrophobic interactions within the binding pocket.[1] Studies on isoquinoline N-sulphonylhydrazone derivatives have shown that this scaffold can be a viable alternative for maintaining ROCK inhibitory activity.[6]

The (Homo)piperazine Moiety: Modulating Potency and Selectivity

The 1,4-diazepane (homopiperazine) ring of Fasudil extends out of the primary binding pocket. Modifications at this position have been extensively explored to enhance potency and selectivity.

  • Ring Size: Studies comparing piperazine and homopiperazine derivatives have indicated that the seven-membered homopiperazine ring is generally favored for ROCK2 inhibition over the six-membered piperazine ring.[5]

  • Substitutions: Introduction of various substituents on the (homo)piperazine ring has led to the discovery of more potent and selective inhibitors. For instance, hybrid compounds incorporating caffeic and ferulic acid moieties have demonstrated balanced ROCK2 inhibition and NRF2 induction.[5]

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activities of Fasudil, its active metabolite hydroxyfasudil, and various analogs against ROCK1 and ROCK2, as well as other kinases to indicate selectivity.

Table 1: Inhibitory Activity of Fasudil and its Metabolite

CompoundTargetIC50 (µM)Ki (µM)Reference
FasudilROCK110.70.33[7][8]
ROCK21.90.158[7][8]
PKA4.58-[7]
PKC12.30-[7]
PKG1.65-[7]
MLCK95-[8]
HydroxyfasudilROCK10.15-[9]
ROCK20.57-[9]

Table 2: Inhibitory Activity of Selected Fasudil Analogs

CompoundModificationROCK1 IC50 (µM)ROCK2 IC50 (µM)Reference
1a Homopiperazine-caffeic acid hybrid-Similar to Fasudil[5]
1c Homopiperazine-dihydrocaffeic acid hybrid-Similar to Fasudil[5]
1d Piperazine-dihydrocaffeic acid hybrid-Similar to Fasudil[5]
LASSBio-2065 (11) N-methylated N-sulphonylhydrazone3.13.8[6]
DC24 Lipoic acid-diphenylmethylpiperazine hybrid6.3540.124[10]

Key Signaling Pathway

The diagram below illustrates the canonical RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs RhoGEFs RhoGEFs GPCR->RhoGEFs Extracellular Signals RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLCP MLCP ROCK->MLCP Inhibits by Phosphorylation MLC MLC ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates P_Cofilin P-Cofilin (Inactive) P_MLCP P-MLCP (Inactive) P_MLC P-MLC Actin_Stress_Fibers Actin Stress Fibers & Smooth Muscle Contraction P_MLC->Actin_Stress_Fibers Fasudil Fasudil Fasudil->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway and the inhibitory effect of Fasudil.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the SAR evaluation of Fasudil and its analogs.

In Vitro Rho-Kinase Inhibition Assay (Enzyme-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK.

Objective: To determine the IC50 value of a test compound against ROCK1 and ROCK2.

Materials:

  • Purified recombinant human ROCK1 and ROCK2 enzymes

  • Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide substrate (e.g., S6 rsk substrate peptide)

  • ATP (Adenosine 5'-triphosphate)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well microplates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ-³²P]ATP for radiometric assay)

  • Microplate reader (luminescence or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the ROCK enzyme and substrate to their optimal concentrations in the assay buffer.

  • Assay Reaction: a. To each well of the microplate, add the test compound solution. b. Add the diluted ROCK enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding the ATP and substrate solution to each well. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: a. Stop the reaction according to the detection kit manufacturer's instructions. b. Add the detection reagent to measure the amount of ADP produced (for luminescence-based assays) or the amount of phosphorylated substrate (for radiometric or antibody-based assays).

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_compounds Add Compounds to Microplate Wells prep_compounds->add_compounds prep_reagents Prepare Enzyme (ROCK) and Substrate Solutions add_enzyme Add ROCK Enzyme and Pre-incubate prep_reagents->add_enzyme add_compounds->add_enzyme start_reaction Initiate Reaction with ATP and Substrate add_enzyme->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction and Add Detection Reagent incubate->stop_reaction read_plate Read Plate (Luminescence/Scintillation) stop_reaction->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end G start Start culture_cells Culture and Seed Cells start->culture_cells treat_cells Treat Cells with Test Compounds culture_cells->treat_cells lyse_cells Lyse Cells and Collect Supernatant treat_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page western_blot Western Blot Transfer sds_page->western_blot blocking Blocking western_blot->blocking primary_ab Incubate with Primary Ab (anti-pMYPT1) blocking->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection reprobe Strip and Re-probe with anti-total MYPT1 detection->reprobe analyze Quantify Bands and Determine IC50 reprobe->analyze end End analyze->end

References

Fasudil hydrochloride for studying cardiovascular disease models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fasudil Hydrochloride for Cardiovascular Disease Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent and well-characterized Rho-kinase (ROCK) inhibitor, has emerged as a critical pharmacological tool for investigating the pathophysiology of cardiovascular diseases (CVDs).[1][2] By targeting the RhoA/ROCK signaling pathway, a central regulator of smooth muscle contraction, cell migration, inflammation, and fibrosis, Fasudil allows for the systematic study of these processes in various preclinical models.[3][4] This guide provides an in-depth overview of Fasudil's mechanism of action, a summary of its application in key CVD models with quantitative data, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

Fasudil's primary therapeutic and research utility stems from its specific inhibition of Rho-associated coiled-coil-containing protein kinase (ROCK).[5] The RhoA/ROCK pathway is a critical signaling cascade involved in a multitude of cellular functions relevant to cardiovascular health.[3]

Key Steps in the Pathway:

  • Activation: The small GTPase RhoA is activated by various upstream signals, such as G-protein coupled receptors.

  • ROCK Binding: Activated RhoA (RhoA-GTP) binds to and activates its downstream effectors, ROCK1 and ROCK2.[3]

  • Downstream Phosphorylation: Activated ROCK phosphorylates several substrates. A key target in the cardiovascular system is Myosin Light Chain Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 inhibits the activity of Myosin Light Chain Phosphatase (MLCP).[5]

  • Smooth Muscle Contraction: The inhibition of MLCP leads to a net increase in the phosphorylation of Myosin Light Chain (MLC). This enhances actin-myosin contractility, resulting in vascular smooth muscle contraction and increased vascular tone.[4][5]

  • Fasudil's Intervention: Fasudil acts as a competitive inhibitor at the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets. This leads to MLCP activation, MLC dephosphorylation, and subsequent smooth muscle relaxation (vasodilation).[5][6]

Beyond smooth muscle contraction, the RhoA/ROCK pathway is implicated in inflammation, oxidative stress, fibrosis, and apoptosis, making Fasudil a pleiotropic agent for studying CVDs.[7][8]

Fasudil_Mechanism cluster_pathway RhoA/ROCK Signaling Pathway Upstream Upstream Stimuli (e.g., GPCRs) RhoA RhoA Upstream->RhoA Activates ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits MLCP) MLCP MLCP MYPT1->MLCP Inhibits MLC MLC MLCP->MLC Dephosphorylates MLC_P MLC-P MLC->MLC_P Phosphorylation Contraction Smooth Muscle Contraction MLC_P->Contraction Fasudil Fasudil Fasudil->ROCK  Inhibits

Fasudil's inhibitory action on the RhoA/ROCK signaling pathway.

Applications in Preclinical Cardiovascular Disease Models

Fasudil has been extensively validated in a range of animal models of cardiovascular disease. The following tables summarize key quantitative findings.

Table 1: Fasudil in Myocardial Infarction (MI) & Ischemia/Reperfusion (I/R) Models
Animal ModelDosing RegimenKey Quantitative OutcomesReference(s)
Rat (AMI Model)1, 5, 20 mg/kg, i.p., twice daily for 4 weeksDose-dependent improvement in hemodynamic levels; decreased Rho kinase mRNA and Bax expression; increased bcl-2 expression.[9][10]
Rat (I/R Model)15 mg/kg, i.p.Reduced Rho-ROCK kinase activity by 18.3%; decreased cardiomyocyte apoptosis rate by 26.4%; reduced myocardial ischemic area by 32.5%.[11]
Mouse (ISO-induced MI)3 and 10 mg/kg/day for 4 weeksDose-dependent improvement in cardiac function (LVEF, FS) and reduction in myocardial injury markers (CK, LDH).[12]
Pooled Animal Models (Meta-Analysis)VariousSignificant reduction in myocardial infarct size, cardiac enzymes, and cardiac troponin T; improved systolic and diastolic functions.[7][8]
Table 2: Fasudil in Hypertension Models
Animal ModelDosing RegimenKey Quantitative OutcomesReference(s)
Stroke-Prone Spontaneously Hypertensive Rats (SHRSPs)50-200 µg/kg/min, i.v.Dose-dependent increase in retinal arteriole diameter and decrease in systemic blood pressure.[13]
Dahl Salt-Sensitive Rats30 mg/kg/day for 7 weeksImproved renal function (Creatinine -26%, BUN -41%) and reduced proteinuria (-24%) without affecting blood pressure.[14]
Pregnant Mice (sFlt-1-induced Hypertension)Not specifiedDose-dependent reduction in high blood pressure and urine protein levels.[15]
Table 3: Fasudil in Atherosclerosis & Vascular Remodeling Models
Animal ModelDosing RegimenKey Quantitative OutcomesReference(s)
Apolipoprotein E-knockout (apoE-KO) Mice100 mg/kg/day (in water) for 12 weeksReduced atherosclerotic plaque area by 54% in established lesions.[16]
Mouse (Carotid Artery Ligation)30 mg/kg/day, i.p.Attenuated intima-media thickening and neointima formation.[17]
Table 4: Fasudil in Cerebral Ischemia (Stroke) Models
Animal ModelDosing RegimenKey Quantitative OutcomesReference(s)
Mice (transient MCAO)10 mg/kg, i.p., every 12h for 6 dosesImproved functional outcome (modified corner test) with a probabilistic index point estimate of 0.57 (P=0.022).[18][19][20]
Wild-Type Mice (MCAO)Not specifiedReduced cerebral infarction volume from ~100 mm³ to ~52 mm³.[21]
Spontaneously Hypertensive Rats (transient MCAO)10 mg/kg, i.p., every 12h for 6 dosesNo significant benefit observed on functional outcome.[18][20]

Detailed Experimental Protocols

The following are synthesized methodologies based on cited literature for key cardiovascular models.

Protocol 1: Rat Model of Acute Myocardial Infarction (AMI)
  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., 10% chloral hydrate or isoflurane).

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery permanently with a suture (e.g., 6-0 silk) to induce myocardial infarction.

    • Sham-operated controls undergo the same procedure without LAD ligation.

  • Dosing Regimen:

    • Randomly divide animals into groups: Sham, AMI + Vehicle (e.g., normal saline), and AMI + Fasudil (e.g., 1, 5, or 20 mg/kg).

    • Administer Fasudil or vehicle via intraperitoneal (i.p.) injection twice daily for the desired study duration (e.g., 4 weeks).[9]

  • Key Analyses:

    • Hemodynamics: After the treatment period, measure parameters like Left Ventricular Systolic Pressure (LVSP) and Left Ventricular End-Diastolic Pressure (LVEDP) via cardiac catheterization.

    • Histology: Excise the heart, section, and stain with Triphenyltetrazolium chloride (TTC) to measure infarct size or Hematoxylin and Eosin (H&E) for structural analysis.

    • Molecular Analysis: Homogenize heart tissue to quantify Rho-kinase mRNA levels via RT-PCR and assess protein expression of apoptotic markers (e.g., Bcl-2, Bax) via Western Blot or immunohistochemistry.[9][10]

Protocol 2: Mouse Model of Atherosclerosis
  • Animal Model: Male Apolipoprotein E-knockout (ApoE-KO) mice.

  • Disease Induction:

    • At 6-8 weeks of age, switch mice to a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for 12-24 weeks.

  • Dosing Regimen:

    • Prevention Study: Start Fasudil administration at the same time as the high-fat diet.

    • Regression Study: Start Fasudil administration after an initial period of diet-induced plaque formation (e.g., 12 weeks).[16]

    • Administer Fasudil in the drinking water at desired concentrations (e.g., 30 mg/kg/day or 100 mg/kg/day).[16]

  • Key Analyses:

    • Plaque Quantification: Use high-frequency ultrasound biomicroscopy (UBM) for in-vivo, longitudinal monitoring of plaque size in arteries like the brachiocephalic artery.

    • Histology: At the study endpoint, perfuse animals with saline followed by formalin. Excise the aortic tree, section the aortic root or other relevant arteries, and stain with Oil Red O to quantify lipid-rich plaque area.

    • Immunohistochemistry: Stain arterial sections for markers of inflammation, such as macrophage accumulation (e.g., anti-CD68 antibody).[16]

Protocol 3: Mouse Model of Transient Focal Cerebral Ischemia (Stroke)
  • Animal Model: Male C57BL/6J mice (can also include aged or comorbid models).[18]

  • Surgical Procedure (MCAO):

    • Anesthetize the mouse (isoflurane is common).

    • Make a midline neck incision to expose the common carotid artery (CCA) and external carotid artery (ECA).

    • Introduce a silicone-coated filament (e.g., 6-0) into the ECA and advance it into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).

    • After a defined occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.[18][20]

  • Dosing Regimen:

    • Administer the first dose of Fasudil (e.g., 10 mg/kg, i.p.) or vehicle just prior to or at the time of reperfusion.

    • Continue dosing every 12 hours for a set number of doses (e.g., 6 doses total).[18][19]

  • Key Analyses:

    • Behavioral/Functional Outcome: Perform a battery of behavioral tests to assess neurological deficits over time (e.g., daily for 7 days, then weekly). The modified corner test is a common primary endpoint for long-term functional recovery, assessed at day 28.[18]

    • Infarct Volume: At an early timepoint (e.g., 24-48 hours), euthanize a subset of animals, section the brains, and perform TTC staining to quantify infarct volume.[21]

    • Molecular Analysis: Analyze brain tissue for markers of oxidative stress (NADPH oxidase, ROS levels) and expression of relevant proteins (ROCK, PPARα) via Western blot or PCR.[22]

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Animal_Selection Select Animal Model (e.g., Rat, ApoE-KO Mouse) Disease_Induction Induce Disease (e.g., LAD Ligation, High-Fat Diet) Animal_Selection->Disease_Induction Baseline Baseline Measurements (e.g., Weight, Blood Pressure) Disease_Induction->Baseline Randomization Randomize into Groups Baseline->Randomization Treatment_Fasudil Administer Fasudil (Dose, Route, Frequency) Randomization->Treatment_Fasudil Treatment_Vehicle Administer Vehicle (Control) Randomization->Treatment_Vehicle Monitoring In-Life Monitoring (e.g., Function, Imaging) Treatment_Fasudil->Monitoring Treatment_Vehicle->Monitoring Endpoint Terminal Endpoint Monitoring->Endpoint Tissue_Collection Tissue Collection (Heart, Aorta, Brain) Endpoint->Tissue_Collection Analysis Histological, Biochemical, & Molecular Analyses Tissue_Collection->Analysis

A generalized workflow for preclinical studies using Fasudil.

Conclusion

This compound is an invaluable tool for probing the mechanisms of cardiovascular disease. Its well-defined action as a ROCK inhibitor allows researchers to dissect the role of the RhoA/ROCK pathway in pathologies ranging from myocardial infarction and atherosclerosis to hypertension. The dose-dependent efficacy observed across multiple preclinical models underscores its utility.[9][12] By utilizing the models and protocols outlined in this guide, researchers can effectively leverage Fasudil to investigate novel therapeutic strategies and deepen the understanding of cardiovascular pathophysiology.

References

Methodological & Application

Preparing Fasudil Hydrochloride Stock Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Fasudil hydrochloride is a potent and well-characterized inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of ROCK, which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, migration, and smooth muscle contraction.[1][3] By inhibiting ROCK, Fasudil leads to the relaxation of vascular smooth muscle and has demonstrated neuroprotective properties.[1][2] These characteristics make it a valuable tool in a variety of research areas, including cardiovascular disease, neuroscience, and cancer biology.[1][2][3] This document provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.

Quantitative Data Summary

The following tables provide key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₇N₃O₂S·HCl[4]
Molecular Weight327.83 g/mol [4]
AppearanceWhite or off-white crystalline powder[5]
Purity≥98% (HPLC)[4]

Table 2: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water32.78100[4]
DMSO24.5975[4]

Table 3: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Solid PowderRoom TemperatureUp to 2 years[6]
Stock Solution (in Water or DMSO)-20°CUp to 1 month[5][6]

Experimental Protocols

Materials
  • This compound powder

  • Sterile, high-purity water (e.g., cell culture grade, WFI) or Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL, 15 mL, or 50 mL)

  • Sterile, serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Laminar flow hood or biosafety cabinet

  • Personal protective equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in Water

This protocol describes the preparation of 10 mL of a 10 mM this compound stock solution in sterile water.

  • Aseptic Technique: Perform all steps in a laminar flow hood or biosafety cabinet to maintain sterility.

  • Calculate Required Mass:

    • Molecular Weight (MW) of this compound = 327.83 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 10 mL = 0.010 L

    • Mass (g) = C (mol/L) x V (L) x MW ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.010 L x 327.83 g/mol x 1000 mg/g = 3.2783 mg

  • Weighing: Carefully weigh out approximately 3.28 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution:

    • Add 10 mL of sterile, high-purity water to the conical tube containing the powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[5]

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile 15 mL conical tube to ensure sterility.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, working volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Label each aliquot clearly with the name of the compound, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for up to one month.[5][6]

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

For cell lines sensitive to water-based solutions or for higher concentration needs, DMSO can be used as a solvent.

  • Aseptic Technique: Work in a sterile environment as described above.

  • Calculate and Weigh: Follow steps 2 and 3 from the water-based protocol to weigh out approximately 3.28 mg of this compound.

  • Dissolution in DMSO:

    • Add 10 mL of cell culture grade DMSO to the conical tube.

    • Vortex until the powder is fully dissolved.

  • Storage:

    • Sterile filtration of DMSO solutions is generally not recommended as some filter membranes are not compatible with DMSO. Ensure aseptic technique is strictly followed during preparation.

    • Aliquot the DMSO stock solution into sterile, DMSO-compatible tubes.

    • Store at -20°C for up to one month.[5][6]

Note on Final Concentration: When diluting the DMSO stock solution into your cell culture medium, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%).

Visualizations

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation Calculate Mass Calculate Mass Weigh Powder Weigh Powder Calculate Mass->Weigh Powder mg Add Solvent Add Solvent Weigh Powder->Add Solvent to sterile tube Vortex Vortex Add Solvent->Vortex to dissolve Sterile Filter (Water) Sterile Filter (Water) Vortex->Sterile Filter (Water) if aqueous Aliquot Aliquot Vortex->Aliquot if DMSO Sterile Filter (Water)->Aliquot Store at -20°C Store at -20°C Aliquot->Store at -20°C Thaw Aliquot Thaw Aliquot Store at -20°C->Thaw Aliquot Dilute in Media Dilute in Media Thaw Aliquot->Dilute in Media to final concentration Treat Cells Treat Cells Dilute in Media->Treat Cells

Caption: Experimental workflow for preparing and using this compound solutions.

G RhoA RhoA ROCK ROCK RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP inhibits MLC Myosin Light Chain ROCK->MLC phosphorylates Fasudil Fasudil Fasudil->ROCK inhibits p-MLC Phosphorylated MLC MLC->p-MLC Actin Cytoskeleton Actin Cytoskeleton p-MLC->Actin Cytoskeleton interacts with Cell Contraction\n& Migration Cell Contraction & Migration Actin Cytoskeleton->Cell Contraction\n& Migration

Caption: Fasudil inhibits the RhoA/ROCK signaling pathway.

References

Application Notes: Fasudil Hydrochloride for Neuroinflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Fasudil hydrochloride is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Initially approved and utilized in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage, its application in biomedical research has expanded significantly.[3][4] Accumulating evidence highlights the therapeutic potential of Fasudil in various neurodegenerative and neuroinflammatory conditions.[2][5] Its primary mechanism in the central nervous system (CNS) involves the modulation of inflammatory responses, particularly by influencing the activation and polarization of microglia and macrophages, the resident immune cells of the CNS.[3][6][7] These notes provide detailed protocols and data for researchers investigating the anti-neuroinflammatory properties of Fasudil.

Mechanism of Action The RhoA/ROCK signaling pathway is a critical regulator of cellular processes, including inflammation.[1][8] In the CNS, activation of this pathway is associated with the promotion of a pro-inflammatory (M1) phenotype in microglia, which contributes to secondary injury cascades in various pathologies.[8] Fasudil exerts its anti-inflammatory effects by inhibiting ROCK, which leads to a series of beneficial downstream events:

  • Suppression of Pro-inflammatory Phenotype: Fasudil treatment inhibits the M1 polarization of microglia/macrophages, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inducible nitric oxide synthase (iNOS).[9]

  • Promotion of Anti-inflammatory Phenotype: Inhibition of ROCK signaling promotes a shift towards the anti-inflammatory and tissue-reparative M2 phenotype, characterized by the upregulation of markers like Arginase-1 (Arg-1) and the release of anti-inflammatory cytokines like IL-10.[7][9]

  • Modulation of Downstream Pathways: The effects of Fasudil are mediated, in part, by the suppression of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for the transcription of pro-inflammatory genes.[3][5][9]

Fasudil_Mechanism cluster_upstream Upstream Activators cluster_pathway RhoA/ROCK Pathway cluster_downstream Microglial Polarization & Response cluster_m1 M1 (Pro-inflammatory) cluster_m2 M2 (Anti-inflammatory) Pathogen/Damage Signals Pathogen/Damage Signals RhoA RhoA Pathogen/Damage Signals->RhoA ROCK ROCK RhoA->ROCK Activates NF-κB Activation NF-κB Activation ROCK->NF-κB Activation Promotes Arg-1, IL-10 Arg-1, IL-10 ROCK->Arg-1, IL-10 Inhibits iNOS, TNF-α, IL-1β iNOS, TNF-α, IL-1β NF-κB Activation->iNOS, TNF-α, IL-1β Upregulates Fasudil Fasudil Fasudil->ROCK

Fasudil inhibits the RhoA/ROCK signaling pathway to suppress neuroinflammation.

Quantitative Data Summary

The efficacy of Fasudil has been quantified in several preclinical models of neuroinflammation. The following tables summarize key findings.

Table 1: Fasudil Treatment in Experimental Autoimmune Encephalomyelitis (EAE) Models

Animal Model EAE Induction Fasudil Dosage & Route Treatment Schedule Key Quantitative Outcomes
C57BL/6 Mice MOG35-55 40 mg/kg/day, i.p. Early: From day 3 post-immunization (p.i.) Reduced EAE incidence (34.7% vs 96.1% in control); Delayed onset; Lowered max clinical score (1.35 vs 2.41).[9]
C57BL/6 Mice MOG35-55 40 mg/kg/day, i.p. Late: From onset of symptoms Ameliorated severity of EAE; Improved myelination and decreased inflammatory infiltrates.[5][9]
SJL/J Mice PLP139-151 50 mg/kg/day, i.p. From day -2 p.i. Reduced EAE incidence (42.9% vs 100% in control); Significantly reduced disease severity.[10]

| SJL/J Mice | PLP139-151 | 100 mg/kg/day, oral | From day -4 p.i. | Reduced EAE incidence (54.5% vs 100% in control); Significantly reduced disease severity.[10] |

Table 2: Fasudil Treatment in Spinal Cord Injury (SCI) and Stroke Models

Animal Model Injury/Disease Model Fasudil Dosage & Route Treatment Schedule Key Quantitative Outcomes
Mice Spinal Cord Trauma (Clip Compression) 10 mg/kg, i.p. 1 and 6 hours post-trauma Significantly decreased histological damage; Improved motor recovery; Reduced neutrophil infiltration and apoptosis.[11]
Wistar Rats Spinal Cord Injury Not specified 6h, 1, 3, 7, 14d post-SCI Significantly lower number of apoptotic (TUNEL+) cells and higher BCL-2 expression vs control at all time points.

| Sprague-Dawley Rats | MCAO/R Ischemic Stroke | Not specified | Post-injury | Ameliorated neurological deficits and neuronal apoptosis; Promoted M2 microglia polarization.[3] |

Table 3: Fasudil Treatment in Other Neurodegenerative Models with a Neuroinflammatory Component

Animal Model Disease Model Fasudil Dosage & Route Treatment Schedule Key Quantitative Outcomes
C57BL/6 Mice Parkinson's (MPTP-induced) Not specified Day 15 after first MPTP dose Improved motor performance; Decreased IL-1β, TNF-α, TLR2, iNOS; Increased Arginase-1.[12]
PS19 Tau Transgenic Mice Alzheimer's Model 30 mg/kg/day, i.p. Daily Hippocampal-specific decrease in phosphorylated tau (Ser202/Thr205); Decreased GFAP+ cells.[13]

| C57BL/6 Mice | Parkinson's (LPS-induced) | Not specified | Not specified | Attenuated dopamine cell loss and α-synuclein accumulation; Shifted microglia from M1 to M2 phenotype.[6] |

Experimental Protocols

Protocol 1: Prophylactic Fasudil Treatment in a Mouse EAE Model

This protocol describes an early intervention strategy to assess Fasudil's ability to prevent or delay the onset of EAE.

1. Materials:

  • This compound (powder)

  • Sterile Phosphate-Buffered Saline (PBS) or Normal Saline (NS)

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • 8-10 week old female C57BL/6 mice

  • Syringes and needles (27G and 30G)

2. EAE Induction:

  • On Day 0, immunize mice by subcutaneous injection at two sites on the upper back with 100-200 µL of an emulsion containing MOG35-55 and CFA.

  • On Day 0 and Day 2, administer 200 ng of PTX via intraperitoneal (i.p.) injection.

3. Fasudil Preparation and Administration:

  • Prepare a stock solution of Fasudil in sterile NS. For a 40 mg/kg dose in a 20g mouse (0.8 mg dose), a 4 mg/mL stock solution would require a 200 µL injection volume.

  • Beginning on Day 3 post-immunization, administer Fasudil (e.g., 40 mg/kg) or vehicle (NS) via i.p. injection.[9]

  • Continue injections daily or every other day as per the study design.

4. Clinical Assessment:

  • Monitor mice daily for clinical signs of EAE starting from Day 7.

  • Score disease severity on a 0-5 scale: 0=normal; 1=limp tail; 2=wobbly gait or hind limb weakness; 3=partial hind limb paralysis; 4=complete hind limb paralysis; 5=moribund.[10]

  • Record body weight daily as an additional measure of health.

5. Endpoint Analysis:

  • Collect spinal cord and brain tissue for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) or biochemical analysis (Western blot, qPCR).

EAE_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis A Day 0: Immunize Mice (MOG35-55 + CFA) B Day 0 & 2: Administer Pertussis Toxin (i.p.) A->B C Day 3 onwards: Begin Treatment B->C D1 Group 1: Fasudil (i.p.) C->D1 D2 Group 2: Vehicle Control (i.p.) C->D2 E Day 7-28: Daily Clinical Scoring & Weight Measurement D1->E D2->E F Endpoint (e.g., Day 28): Tissue Collection (Brain & Spinal Cord) E->F G Analysis: - Histology (Inflammation) - Western Blot (M1/M2) - qPCR (Cytokines) F->G

Experimental workflow for a prophylactic Fasudil study in an EAE mouse model.

Protocol 2: Western Blot Analysis for M1/M2 Microglia Markers

This protocol is for assessing the effect of Fasudil on microglia/macrophage polarization in CNS tissue.

1. Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-iNOS (M1 marker), Rabbit anti-Arginase-1 (M2 marker), Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced chemiluminescence (ECL) substrate

2. Tissue Homogenization and Protein Extraction:

  • Isolate fresh or frozen spinal cord/brain tissue from treated and control animals.

  • Homogenize the tissue in ice-cold RIPA buffer.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

4. SDS-PAGE and Transfer:

  • Load equal amounts of protein (e.g., 30 µg) from each sample onto an SDS-PAGE gel.[9]

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-iNOS at 1:200, anti-Arg-1 at 1:200) overnight at 4°C.[9]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection:

  • Apply ECL substrate to the membrane.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Perform densitometry analysis to quantify band intensity, normalizing to the β-actin loading control. Compare the ratio of iNOS/Arg-1 between Fasudil-treated and control groups.

References

Application Notes and Protocols for Detecting ROCK Activity Following Fasudil Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cytoskeletal regulation, cell migration, and smooth muscle contraction[1][2]. The Rho/ROCK signaling pathway is often upregulated in various pathological conditions, making it an attractive therapeutic target[3][4]. Fasudil is a potent inhibitor of ROCK, and its effects are mediated through the suppression of the phosphorylation of downstream ROCK substrates[1][5][6]. This document provides a detailed protocol for assessing ROCK activity in response to Fasudil treatment by quantifying the phosphorylation status of its key downstream targets, Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2), using Western blotting.

Signaling Pathway of Fasudil Action

The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream substrates. One key substrate is MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP). Phosphorylation of MYPT1 by ROCK at Threonine 696 (Thr696) and Threonine 853 (Thr853) inhibits MLCP activity[7][8][9][10]. This inhibition leads to an increase in the phosphorylation of Myosin Light Chain 2 (MLC2) at Threonine 18 and Serine 19 (Thr18/Ser19), promoting actomyosin contraction and stress fiber formation[3][11][12][13][14]. Fasudil, as a ROCK inhibitor, prevents the phosphorylation of MYPT1, thereby increasing MLCP activity and leading to a decrease in phosphorylated MLC2 (p-MLC2). Therefore, a decrease in the phosphorylation of MYPT1 and MLC2 can be used as a readout of ROCK inhibition by Fasudil.

Fasudil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs / Tyrosine Kinase Receptors RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Extracellular Stimuli RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation p_MYPT1 p-MYPT1 (Inactive MLCP) ROCK->p_MYPT1 Phosphorylation (e.g., Thr696/Thr853) p_MLC2 p-MLC2 ROCK->p_MLC2 Direct Phosphorylation (e.g., Ser19) Fasudil Fasudil Fasudil->ROCK Inhibition MYPT1 MYPT1 MYPT1->p_MYPT1 MLCP MLCP p_MYPT1->MLCP Inhibition MLC2 MLC2 MLCP->MLC2 Dephosphorylation MLC2->p_MLC2 p_MLC2->MLC2 Actomyosin_Contraction Actomyosin Contraction & Stress Fibers p_MLC2->Actomyosin_Contraction

Caption: Rho-ROCK signaling pathway and the inhibitory action of Fasudil.

Experimental Protocol

This protocol outlines the steps for treating cells with Fasudil and subsequently performing a Western blot to detect changes in the phosphorylation of ROCK substrates.

Materials and Reagents
  • Cell Culture: Appropriate cell line and complete culture medium.

  • Fasudil: Stock solution (e.g., 10 mM in DMSO or water).

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide solutions, loading buffer, protein standards.

  • Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, TBST (Tris-buffered saline with 0.1% Tween-20), blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Antibodies:

    • Primary Antibodies:

      • Rabbit anti-phospho-MYPT1 (Thr696)[7][15]

      • Rabbit anti-phospho-MYPT1 (Thr853)[8][9][10]

      • Rabbit anti-phospho-MLC2 (Thr18/Ser19)[11][12]

      • Rabbit anti-total MYPT1

      • Mouse/Rabbit anti-total MLC2

      • Loading control: Mouse anti-GAPDH or Rabbit anti-β-actin

    • Secondary Antibodies:

      • HRP-conjugated anti-rabbit IgG

      • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_prep 2. Protein Preparation cluster_western_blot 3. Western Blotting cluster_analysis 4. Data Analysis A Seed cells and grow to 70-80% confluency B Treat with varying concentrations of Fasudil (e.g., 1-100 µM) for a defined time (e.g., 1-24h) A->B C Include vehicle control (e.g., DMSO) B->C D Wash cells with ice-cold PBS E Lyse cells in RIPA buffer with protease/phosphatase inhibitors D->E F Centrifuge to pellet debris & collect supernatant E->F G Quantify protein concentration (BCA assay) F->G H Prepare samples with loading buffer & denature I Load equal protein amounts for SDS-PAGE H->I J Transfer proteins to PVDF membrane I->J K Block membrane (5% milk or BSA in TBST) J->K L Incubate with primary antibody (e.g., p-MYPT1, p-MLC2) overnight at 4°C K->L M Wash with TBST L->M N Incubate with HRP-conjugated secondary antibody M->N O Wash with TBST N->O P Apply ECL substrate and image O->P Q Perform densitometry analysis of bands R Normalize phospho-protein signal to total protein or loading control Q->R S Present data in tables and graphs R->S

Caption: Experimental workflow for Western blot analysis of ROCK activity.

Step-by-Step Methodology
  • Cell Culture and Fasudil Treatment:

    • Seed the cells of interest in appropriate culture plates and allow them to reach 70-80% confluency.

    • Prepare fresh dilutions of Fasudil in serum-free or complete medium from a stock solution. A dose-response experiment is recommended (e.g., 0, 1, 10, 25, 50, 100 µM)[6][16]. A time-course experiment (e.g., 0, 15 min, 30 min, 1h, 2h, 24h) can also be performed.

    • Remove the culture medium and add the Fasudil-containing medium to the cells. Include a vehicle-only control (e.g., DMSO at the same concentration as the highest Fasudil dose).

    • Incubate the cells for the desired duration at 37°C in a CO2 incubator.

  • Protein Extraction and Quantification:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer. Add 4x or 6x Laemmli loading buffer to each sample.

    • Denature the samples by heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane into an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation[7]. BSA is often preferred for phospho-antibodies to reduce background.

    • Incubate the membrane with the primary antibody (e.g., anti-p-MYPT1 or anti-p-MLC2) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions can be found on the antibody datasheet but may require optimization (e.g., 1:500-1:2000)[9][11].

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:10000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure accurate quantification, strip the membrane and re-probe for the total form of the protein (total MYPT1 or total MLC2) and a loading control (GAPDH or β-actin).

    • Quantify the band intensities using image analysis software (e.g., ImageJ)[17].

    • Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band or the loading control band[18][19].

Data Presentation

Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. The tables should present the densitometry data, including the normalized values for each treatment condition.

Table 1: Densitometric Analysis of p-MYPT1 (Thr853) Levels after Fasudil Treatment

Treatment GroupFasudil Conc. (µM)p-MYPT1 (Arbitrary Units)Total MYPT1 (Arbitrary Units)Normalized p-MYPT1 / Total MYPT1Fold Change vs. Control
Control0ValueValueValue1.00
Fasudil1ValueValueValueValue
Fasudil10ValueValueValueValue
Fasudil25ValueValueValueValue
Fasudil50ValueValueValueValue
Fasudil100ValueValueValueValue

Table 2: Densitometric Analysis of p-MLC2 (Thr18/Ser19) Levels after Fasudil Treatment

Treatment GroupFasudil Conc. (µM)p-MLC2 (Arbitrary Units)Loading Control (GAPDH) (Arbitrary Units)Normalized p-MLC2 / GAPDHFold Change vs. Control
Control0ValueValueValue1.00
Fasudil1ValueValueValueValue
Fasudil10ValueValueValueValue
Fasudil25ValueValueValueValue
Fasudil50ValueValueValueValue
Fasudil100ValueValueValueValue

Note: The values in the tables are placeholders and should be replaced with experimental data. The data should be presented as mean ± standard deviation from at least three independent experiments. Statistical analysis should be performed to determine the significance of the observed changes.

References

Application Notes and Protocols: Fasudil Hydrochloride in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasudil hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a valuable tool in drug discovery and biomedical research.[1] Its ability to modulate the ROCK signaling pathway makes it a crucial compound for studying cellular processes such as contraction, motility, and proliferation.[2][3] High-throughput screening (HTS) assays are instrumental in identifying and characterizing novel kinase inhibitors. This document provides detailed application notes and protocols for utilizing this compound in various HTS formats, enabling researchers to efficiently screen for new therapeutic agents targeting the ROCK pathway.

Mechanism of Action of this compound

This compound is a competitive inhibitor of ATP binding to the kinase domain of ROCK.[4] The Rho/ROCK signaling pathway plays a critical role in regulating the phosphorylation of myosin light chain (MLC), which is a key event in smooth muscle contraction and cytoskeletal reorganization.[5] By inhibiting ROCK, Fasudil leads to the dephosphorylation of MLC, resulting in smooth muscle relaxation and modulation of other cellular functions.[5] There are two isoforms of ROCK, ROCK1 and ROCK2, and Fasudil inhibits both.[1]

Rho-Kinase (ROCK) Signaling Pathway

The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) binds to and activates ROCK, which in turn phosphorylates several downstream substrates. A primary substrate is Myosin Phosphatase Target subunit 1 (MYPT1), and its phosphorylation by ROCK inhibits the activity of Myosin Light Chain Phosphatase (MLCP).[6] This inhibition leads to an increase in the phosphorylation of Myosin Light Chain (MLC), promoting actin-myosin interaction and cellular contraction. Fasudil's inhibition of ROCK disrupts this cascade.

ROCK_Signaling_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK MLCP_active MLCP (Active) ROCK->MLCP_active P MLC MLC ROCK->MLC P MLCP_inactive MLCP-P (Inactive) MLCP_active->MLCP_inactive MLC_P MLC-P MLCP_active->MLC_P Dephosphorylates MLC->MLC_P MLC_P->MLC Contraction Cellular Contraction & Cytoskeletal Reorganization MLC_P->Contraction Fasudil Fasudil hydrochloride Fasudil->ROCK

Diagram 1: Simplified Rho-Kinase (ROCK) Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against ROCK and other kinases has been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Compound Target Kinase Assay Type IC50 (µM) Ki (µM) Reference
This compoundROCKCell-free10.7-
This compoundROCK-IICell-free-1.9[1]
This compoundPKACell-free-1.6[1]
This compoundPKGCell-free-1.6[1]
This compoundPKCCell-free-3.3[1]
This compoundMLCKCell-free-36[1]
FasudilROCK-IICell-free0.33-[7]
Hydroxyfasudil (metabolite)ROCK-IICell-free0.18-[7]

Table 1: Inhibitory Activity of this compound and its Metabolite. IC50 represents the half-maximal inhibitory concentration, and Ki represents the inhibition constant.

High-Throughput Screening Protocols

This compound can be employed as a reference compound in HTS campaigns to identify novel ROCK inhibitors. Below are detailed protocols for both biochemical and cell-based HTS assays.

Biochemical HTS Assay: Fluorescence Polarization (FP)

This assay measures the phosphorylation of a fluorescently labeled peptide substrate by ROCK. Inhibition of ROCK by compounds like Fasudil results in a decrease in the phosphorylation of the peptide, leading to a change in fluorescence polarization.[5][8]

FP_HTS_Workflow start Start dispense_reagents Dispense Assay Buffer, ROCK Enzyme, and Test Compounds/Fasudil (Control) to 384-well plate start->dispense_reagents pre_incubation Pre-incubate dispense_reagents->pre_incubation add_substrate Add Fluorescent Peptide Substrate and ATP pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation add_binding_reagent Add Binding Reagent (e.g., anti-phosphopeptide antibody) incubation->add_binding_reagent final_incubation Incubate at RT add_binding_reagent->final_incubation read_plate Read Fluorescence Polarization final_incubation->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

Diagram 2: Experimental workflow for a Fluorescence Polarization (FP) based HTS assay.

Materials:

  • Recombinant human ROCK2 kinase

  • Fluorescently labeled peptide substrate (e.g., S6-peptide)[5][8]

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Binding reagent (antibody or other molecule that specifically binds the phosphorylated peptide)

  • This compound (as a positive control)

  • Test compound library

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in assay buffer. Prepare test compounds at the desired screening concentration (e.g., 10 µM).[8]

  • Reagent Preparation:

    • Prepare a 2X ROCK enzyme solution in assay buffer (e.g., 4 µg/mL).[5][8]

    • Prepare a 2X substrate/ATP mix containing the fluorescent peptide (e.g., 400 nM) and ATP (e.g., 20 µM) in assay buffer.[5][8]

  • Assay Protocol: a. To each well of a 384-well plate, add 5 µL of the test compound or this compound dilution. b. Add 5 µL of the 2X ROCK enzyme solution to each well. c. Mix gently and pre-incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mix to each well. e. Incubate the plate for 60 minutes at 37°C.[5][8] f. Stop the reaction by adding 10 µL of the binding reagent. g. Incubate for 30 minutes at room temperature to allow for binding equilibrium.[5][8]

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 value for Fasudil and any active compounds from the dose-response curves. A Z'-factor of >0.5 indicates a robust assay.[8]

Cell-Based HTS Assay: MYPT1 Phosphorylation ELISA

This assay quantifies the level of phosphorylated MYPT1 at residue T853 in cells, which is a direct downstream target of ROCK.[9] A decrease in the phosphorylation signal indicates inhibition of cellular ROCK activity.

ELISA_HTS_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells cell_culture Culture overnight seed_cells->cell_culture add_compounds Add Test Compounds or Fasudil (Control) cell_culture->add_compounds incubation Incubate add_compounds->incubation lyse_cells Lyse cells incubation->lyse_cells transfer_lysate Transfer lysate to MYPT1-coated plate lyse_cells->transfer_lysate elisa_incubation1 Incubate transfer_lysate->elisa_incubation1 wash1 Wash elisa_incubation1->wash1 add_primary_ab Add anti-phospho-MYPT1 (Thr853) antibody wash1->add_primary_ab elisa_incubation2 Incubate add_primary_ab->elisa_incubation2 wash2 Wash elisa_incubation2->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab elisa_incubation3 Incubate add_secondary_ab->elisa_incubation3 wash3 Wash elisa_incubation3->wash3 add_substrate Add TMB substrate wash3->add_substrate color_development Color development add_substrate->color_development stop_reaction Add stop solution color_development->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

Diagram 3: Experimental workflow for a cell-based MYPT1 Phosphorylation ELISA HTS assay.

Materials:

  • Human cell line with active Rho/ROCK signaling (e.g., pancreatic cancer cell line)[9]

  • Cell culture medium and supplements

  • This compound

  • Test compound library

  • 96-well cell culture plates

  • ELISA plate pre-coated with recombinant MYPT1[2]

  • Cell lysis buffer

  • Anti-phospho-MYPT1 (Thr853) antibody[9]

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or test compounds for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: a. Remove the culture medium and wash the cells with cold PBS. b. Add cell lysis buffer to each well and incubate on ice to prepare the cell lysate.

  • ELISA: a. Transfer the cell lysates to the MYPT1-coated ELISA plate. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add the anti-phospho-MYPT1 (Thr853) antibody and incubate for 1 hour at room temperature.[9] e. Wash the plate three times. f. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. g. Wash the plate three times. h. Add TMB substrate and incubate until sufficient color develops. i. Add the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the data to untreated controls and calculate the percent inhibition. Determine the IC50 values for Fasudil and any active compounds.

Conclusion

This compound is an indispensable tool for studying the ROCK signaling pathway and serves as an excellent positive control in high-throughput screening assays for the discovery of novel ROCK inhibitors. The detailed protocols provided herein for both biochemical and cell-based HTS assays offer robust and reliable methods for identifying and characterizing new chemical entities targeting this important therapeutic pathway. Careful optimization of assay conditions and appropriate data analysis are crucial for the successful implementation of these screening campaigns.

References

Application Notes and Protocols for Immunohistochemistry in Fasudil Hydrochloride-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on tissues treated with Fasudil hydrochloride, a potent Rho-kinase (ROCK) inhibitor. The protocol is designed to guide researchers in the accurate detection and semi-quantitative analysis of key proteins within the ROCK signaling pathway, which is the primary target of Fasudil.

Introduction

This compound is a well-established inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1][3] Inhibition of this pathway by Fasudil has therapeutic implications in various conditions, including cardiovascular and neurological disorders.[1][2][4] Immunohistochemistry is a vital technique for visualizing the in-situ expression and localization of proteins within the ROCK pathway in tissues treated with Fasudil, providing valuable insights into the drug's mechanism of action and efficacy. This protocol outlines the necessary steps for successful IHC staining of key ROCK pathway proteins in formalin-fixed, paraffin-embedded (FFPE) tissues.

Key Proteins in the Fasudil-Inhibited Pathway

The primary targets for IHC analysis in Fasudil-treated tissues are the components of the ROCK signaling cascade. Fasudil's inhibition of ROCK prevents the phosphorylation of its downstream substrates, leading to various cellular effects. Key proteins of interest include:

  • ROCK1 and ROCK2: The direct targets of Fasudil.

  • Phosphorylated Myosin Light Chain (p-MLC): A downstream effector of ROCK, crucial for smooth muscle contraction.

  • Phosphorylated Cofilin (p-cofilin): Involved in actin filament dynamics and cell motility.

  • LIM Kinase 1 (LIMK1): A substrate of ROCK that phosphorylates and inactivates cofilin.

Experimental Protocols

This protocol is intended for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for different tissue types and specific antibodies.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5-10 minutes each.

  • Hydrate the sections by sequential immersion in:

    • 100% ethanol (2 changes, 3-5 minutes each)

    • 95% ethanol (1 change, 3-5 minutes)

    • 70% ethanol (1 change, 3-5 minutes)

    • 50% ethanol (1 change, 3-5 minutes)

  • Rinse slides in distilled water.

2. Antigen Retrieval:

Antigen retrieval is a critical step for unmasking epitopes in FFPE tissues.[5][6][7] The optimal method depends on the target antigen and the antibody used. Heat-Induced Epitope Retrieval (HIER) is commonly used for ROCK pathway proteins.

  • Citrate Buffer (pH 6.0): Immerse slides in 10 mM sodium citrate buffer and heat to 95-100°C for 10-20 minutes. Allow slides to cool in the buffer for 20-30 minutes at room temperature. This method is suitable for many antibodies, including some against phosphorylated proteins.

  • Tris-EDTA Buffer (pH 9.0): For some phosphoproteins, a higher pH buffer can enhance signal intensity. Immerse slides in 10 mM Tris, 1 mM EDTA buffer and heat as described above.

3. Blocking Endogenous Peroxidase:

If using a horseradish peroxidase (HRP)-based detection system, it is essential to block endogenous peroxidase activity.

  • Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes at room temperature.

  • Rinse slides with PBS.

4. Blocking Non-Specific Binding:

  • Incubate sections with a blocking buffer (e.g., 5-10% normal serum from the species of the secondary antibody in PBS) for 30-60 minutes at room temperature in a humidified chamber.

5. Primary Antibody Incubation:

  • Dilute the primary antibody in antibody diluent (e.g., PBS with 1-3% BSA) to the optimized concentration (see Table 1).

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody and Detection:

  • Rinse slides three times with PBS or TBS-T.

  • Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Rinse slides three times with PBS or TBS-T.

  • If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent for 30 minutes.

  • Rinse slides three times with PBS or TBS-T.

  • Develop the signal with a suitable chromogen substrate (e.g., DAB). Monitor the color development under a microscope.

  • Stop the reaction by rinsing with distilled water.

7. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin to visualize nuclei.

  • Rinse with water.

  • Dehydrate the sections through graded alcohols and clear in xylene.

  • Mount with a permanent mounting medium.

Data Presentation: Quantitative IHC Parameters

The following tables summarize recommended starting concentrations and conditions for IHC staining of key proteins in the ROCK pathway. Note: These are starting recommendations, and optimal conditions should be determined for each specific antibody, tissue type, and experimental setup.

Table 1: Primary Antibody Dilutions and Incubation Conditions

Target ProteinHost SpeciesRecommended Starting DilutionIncubation Time/Temp
ROCK1Rabbit1:100 - 1:500Overnight at 4°C
ROCK2Rabbit1:100 - 1:500Overnight at 4°C
p-MLC (Ser19)Rabbit1:100 - 1:200Overnight at 4°C
p-cofilin (Ser3)Rabbit1:200 - 1:500Overnight at 4°C
LIMK1Rabbit1:100 - 1:400Overnight at 4°C

Table 2: Antigen Retrieval Methods

Target ProteinRecommended BufferpHHeating Time
ROCK1Citrate or Tris-EDTA6.0 or 9.015-20 minutes
ROCK2Citrate or Tris-EDTA6.0 or 9.015-20 minutes
p-MLC (Ser19)Tris-EDTA9.020 minutes
p-cofilin (Ser3)Citrate6.015-20 minutes
LIMK1Citrate6.015-20 minutes

Visualization of Pathways and Workflows

Fasudil's Mechanism of Action: The ROCK Signaling Pathway

Fasudil_Mechanism RhoA Activated RhoA-GTP ROCK ROCK1/2 RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC p-Myosin Light Chain ROCK->pMLC Promotes Phosphorylation Fasudil Fasudil Hydrochloride Fasudil->ROCK Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates pCofilin p-Cofilin (Inactive) Actin Actin Dynamics (Stress Fibers, Motility) pCofilin->Actin Inhibition of Actin Depolymerization MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: Fasudil inhibits ROCK, preventing downstream phosphorylation events.

General Immunohistochemistry Workflow for Fasudil-Treated Tissues

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation (e.g., 10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (Overnight at 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection System PrimaryAb->SecondaryAb Chromogen Chromogen Substrate (e.g., DAB) SecondaryAb->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopy & Imaging Mounting->Microscopy Quantification Semi-Quantitative Analysis Microscopy->Quantification

Caption: Step-by-step workflow for IHC on FFPE tissues.

Troubleshooting

Successful IHC requires careful optimization. Common issues and potential solutions are outlined below:

  • Weak or No Staining:

    • Antibody Concentration: Increase the primary antibody concentration or incubation time.

    • Antigen Retrieval: Optimize the antigen retrieval method (buffer, pH, heating time). For phosphoproteins, ensure the tissue was fixed promptly to preserve phosphorylation states.

    • Antibody Viability: Ensure the primary antibody is stored correctly and has not expired.

  • High Background Staining:

    • Blocking: Increase the blocking time or use a different blocking reagent.

    • Antibody Concentration: Decrease the primary or secondary antibody concentration.

    • Washing: Increase the number and duration of wash steps.

    • Endogenous Biotin/Peroxidase: Ensure adequate blocking of endogenous biotin (if using avidin-biotin systems) and peroxidase.

  • Non-Specific Staining:

    • Primary Antibody Specificity: Run a negative control without the primary antibody. If staining persists, the secondary antibody may be binding non-specifically.

    • Cross-Reactivity: Use a secondary antibody that has been pre-adsorbed against the species of the tissue being stained.

Considerations for Fasudil-Treated Tissues:

While there is no evidence to suggest that Fasudil itself interferes with the IHC process, the downstream effects of ROCK inhibition (e.g., changes in protein phosphorylation) are the primary endpoints of interest. Therefore, careful handling of tissues post-treatment and rapid fixation are crucial to preserve the phosphorylation status of target proteins. The use of phosphatase inhibitors during tissue lysis for other applications (e.g., Western blotting) from the same experimental cohort can help validate the changes observed by IHC.

By following this detailed protocol and considering the potential need for optimization, researchers can confidently perform immunohistochemistry on Fasudil-treated tissues to gain valuable insights into the in-situ effects of ROCK inhibition.

References

Troubleshooting & Optimization

Troubleshooting Fasudil hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with Fasudil hydrochloride solubility in aqueous buffers.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing and using this compound solutions.

Issue 1: Precipitate forms immediately upon adding this compound stock solution to my aqueous buffer (e.g., PBS).

  • Question: I dissolved this compound in DMSO to make a stock solution. When I added it to my phosphate-buffered saline (PBS) at room temperature, a white precipitate formed instantly. What is happening and how can I prevent this?

  • Answer: This is a common issue that can arise from a few factors related to the solubility of this compound.

    • pH of the Final Solution: Fasudil is a weakly basic molecule. Its hydrochloride salt is more soluble in acidic to neutral solutions. When a concentrated stock solution is added to a buffer, the local pH can transiently increase, causing the less soluble free base form of Fasudil to precipitate. Standard PBS has a pH of around 7.4.

    • Buffer Capacity: If the buffering capacity of your PBS is insufficient to handle the addition of the dissolved this compound, the pH may shift, leading to precipitation.

    • Final Concentration: The intended final concentration of this compound in the buffer might exceed its solubility limit at the specific pH and temperature of your experiment.

    Troubleshooting Workflow:

    Start Precipitation Observed in Aqueous Buffer Check_pH Check/Adjust Buffer pH Start->Check_pH Lower_pH Lower Buffer pH slightly (e.g., to 7.0-7.2) Check_pH->Lower_pH If pH > 7.4 Warm_Buffer Warm Buffer to 37°C Check_pH->Warm_Buffer If pH is optimal Lower_pH->Warm_Buffer Vortex Vortex/Mix Thoroughly Warm_Buffer->Vortex Filter Sterile Filter the Final Solution Vortex->Filter Success Clear Solution Filter->Success Reassess Reassess Protocol Filter->Reassess Precipitate remains Use_Water Prepare in Water or a lower salt buffer Reassess->Use_Water Lower_Concentration Lower Final Concentration Reassess->Lower_Concentration

    Caption: Troubleshooting workflow for this compound precipitation.

    Recommendations:

    • Pre-warm the Buffer: Warming the aqueous buffer to 37°C before adding the this compound stock solution can help increase its solubility.

    • Vigorous Mixing: Add the stock solution dropwise to the pre-warmed buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.

    • Adjust Buffer pH: If possible for your experiment, use a PBS solution with a slightly lower pH, such as 7.2.

    • Consider an Alternative Buffer: If precipitation persists in PBS, consider preparing the final solution in sterile water or a different buffer system like Tris-HCl, which may offer better solubility depending on the pH.

    • Final Concentration Check: Ensure that your final desired concentration does not exceed the solubility limit in the chosen buffer at the experimental temperature and pH.

Issue 2: My this compound solution is cloudy or forms a precipitate over time in cell culture media.

  • Question: I successfully prepared a clear solution of this compound in my cell culture medium, but after some time in the incubator, it became cloudy. What could be the cause?

  • Answer: Cloudiness or precipitation that develops over time in cell culture media can be due to interactions with media components or changes in the solution's properties.

    • Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and often serum. This compound or its counter-ions could potentially interact with these components, leading to the formation of insoluble complexes. High concentrations of phosphate and calcium ions in some media formulations can be problematic.

    • pH Shift in Culture: The metabolic activity of cells can alter the pH of the culture medium over time. A shift towards a more alkaline pH can decrease the solubility of Fasudil.

    • Temperature Changes: While initial dissolution might be done at room temperature or 37°C, subsequent storage or temperature fluctuations can affect solubility.

    Recommendations:

    • Prepare Fresh Solutions: It is highly recommended to prepare the this compound-containing cell culture medium fresh before each experiment.

    • Sterile Filtration: After adding this compound to the medium, sterile filter the final solution (using a 0.22 µm filter) to remove any initial microprecipitates.

    • Monitor Media pH: Regularly monitor the pH of your cell culture and ensure your incubator's CO₂ levels are stable to maintain the appropriate pH.

    • Reduce Serum Concentration: If using serum, consider if a lower concentration is feasible for your experiment, as serum proteins can sometimes contribute to precipitation.

    • Test Different Media: If the problem persists, you may need to test the solubility of this compound in different basal media formulations to identify one that is more compatible.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of this compound?

A1: For high concentration stock solutions, Dimethyl sulfoxide (DMSO) is commonly used.[1][2] this compound is also highly soluble in water.[3] For cell culture experiments, it is crucial to keep the final DMSO concentration low (typically below 0.1%) to avoid cytotoxicity.[1]

Q2: What is the solubility of this compound in common buffers?

A2: The solubility of this compound is dependent on the solvent, pH, and temperature. The following table summarizes available quantitative data.

Solvent/BufferTemperatureMaximum Concentration (mg/mL)Maximum Concentration (mM)
WaterRoom Temp32.78 - 55100 - 167.77
DMSORoom Temp24.59 - 3175 - 94.56
PBS (pH 7.2)Room Temp≤ 4.25≤ 13
PBS (pH 7.4)Room Temp~32.8~100

Note: The molecular weight of this compound is approximately 327.83 g/mol . This value may vary slightly between batches due to hydration.

Q3: How does pH affect the solubility of this compound?

A3: Fasudil is a basic compound with a pKa of 9.727 for its most basic nitrogen. As a hydrochloride salt, it is more soluble in acidic to neutral solutions where the molecule is protonated and carries a positive charge. As the pH increases and approaches the pKa, the molecule becomes deprotonated and less polar, leading to a decrease in aqueous solubility. Therefore, maintaining a pH below 8 is generally advisable to ensure it remains in solution.

Q4: How should I store my this compound solutions?

A4:

  • Solid Form: Store at -20°C.[1]

  • Stock Solutions in DMSO: Aliquot and store at -20°C for up to one month or -80°C for longer-term storage (up to one year). Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is best to prepare aqueous solutions fresh on the day of use.[3] If storage is necessary, they can be stored at -20°C for up to one month.[3] Before use, thaw the solution and ensure no precipitate has formed.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution, you will need 3.28 mg (assuming a molecular weight of 327.83 g/mol ).

  • Dissolving: Add the appropriate volume of high-purity DMSO to the powder.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 1 mM Working Solution in PBS (pH 7.2)

  • Prepare 1X PBS: Prepare or obtain sterile 1X PBS and adjust the pH to 7.2 if necessary.

  • Pre-warm PBS: Warm the PBS to 37°C in a water bath.

  • Dilution: Thaw a 10 mM stock solution of this compound (in DMSO or water). Add 100 µL of the 10 mM stock solution to 900 µL of the pre-warmed PBS.

  • Mixing: Immediately vortex the solution gently to ensure it is thoroughly mixed.

  • Use: Use the freshly prepared working solution immediately for your experiment.

Signaling Pathway

Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, and contraction.

ROCK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) RhoA_GDP RhoA-GDP (Inactive) Stimuli->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP binding RhoA_GTP->RhoA_GDP GTP hydrolysis (GAPs) ROCK ROCK RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Organization ROCK->Actin_Cytoskeleton Gene_Expression Gene Expression ROCK->Gene_Expression Fasudil Fasudil Fasudil->ROCK Inhibits pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Dephosphorylates Cell_Contraction Cell Contraction & Stress Fiber Formation pMLC->Cell_Contraction MLC->pMLC

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of Fasudil.

References

Off-target effects of Fasudil hydrochloride in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of Fasudil hydrochloride in kinase assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results suggest Fasudil is affecting a signaling pathway not directly related to its primary target, Rho-kinase (ROCK). Why is this happening?

A1: This is likely due to Fasudil's known off-target effects. While Fasudil is a potent inhibitor of ROCK1 and ROCK2, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations.[1] These off-target interactions can lead to modulation of other signaling pathways. For instance, Fasudil has been shown to inhibit Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG), which could explain unexpected phenotypic outcomes in your experiments.[1]

Q2: How can I confirm if the observed effect in my cell-based assay is due to an off-target kinase and not ROCK inhibition?

A2: To differentiate between on-target and off-target effects, consider the following control experiments:

  • Use a more specific ROCK inhibitor: Compare the effects of Fasudil with another ROCK inhibitor that has a different off-target profile, such as Y-27632.[2][3] If the effect persists with Fasudil but not with the more specific inhibitor, it is likely an off-target effect.

  • RNAi or CRISPR-Cas9: Use gene silencing techniques to knock down the expression of the primary target (ROCK1/2) or suspected off-target kinases. Observe if the effect of Fasudil is diminished upon knockdown of a specific kinase.

  • Dose-response analysis: Conduct a detailed dose-response curve. On-target effects should typically occur at lower concentrations of Fasudil, consistent with its IC50 for ROCK. Effects that only appear at higher concentrations are more likely to be off-target.

Q3: The IC50 value I measured for Fasudil against ROCK is significantly different from published values. What are the potential reasons for this discrepancy?

A3: Variations in IC50 values can arise from several factors related to experimental conditions:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like Fasudil is highly dependent on the ATP concentration used in the assay. Higher ATP concentrations will typically result in higher apparent IC50 values. Ensure your ATP concentration is consistent and clearly reported.

  • Enzyme and Substrate Purity: The purity of the kinase and substrate preparations is critical. Contaminating kinases in your enzyme preparation can lead to inaccurate activity measurements.[4]

  • Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) can yield slightly different results due to variations in detection methods and potential for compound interference.[5][6]

  • Buffer Conditions: pH, ionic strength, and the presence of certain ions can all influence enzyme activity and inhibitor binding.[4]

Q4: What are the best practices for setting up a kinase inhibition assay with Fasudil to minimize ambiguity from off-target effects?

A4:

  • Titrate the Inhibitor: Always perform a multi-point dose-response experiment (e.g., 8-12 concentrations) to determine a precise IC50 value rather than using a single high concentration.

  • Run Parallel Screens: If possible, profile Fasudil against a panel of kinases to proactively identify potential off-target interactions in your experimental system.[7]

  • Include Control Compounds: Use a well-characterized, potent, and selective ROCK inhibitor as a positive control and an inactive compound as a negative control.

  • Characterize Assay Conditions: Thoroughly document and standardize your assay conditions, including enzyme and substrate concentrations, ATP concentration, buffer composition, and incubation times.[4]

Quantitative Data: Fasudil Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Fasudil against its primary targets (ROCK1, ROCK2) and known off-target kinases. These values are crucial for designing experiments and interpreting results.

Target KinaseParameterValue (µM)Notes
ROCK1 (p160ROCK) Ki0.33Primary Target
ROCK2 IC500.158 - 0.37Primary Target[1][8]
Protein Kinase A (PKA) IC504.58Off-Target[1]
Protein Kinase C (PKC) IC5012.3Off-Target[1]
Protein Kinase G (PKG) IC501.65Off-Target[1]

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibition constant) values represent the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Affected Signaling Pathways

Fasudil primarily targets the RhoA/ROCK pathway, but its off-target effects can influence other critical cellular signaling cascades.

Primary Target: RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton, influencing cell shape, migration, and smooth muscle contraction.[9] Fasudil inhibits ROCK, preventing the phosphorylation of downstream targets like Myosin Light Chain (MLC), which leads to effects such as smooth muscle relaxation.[9]

G cluster_mlc RhoA RhoA-GTP ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Fasudil Fasudil Fasudil->ROCK Inhibits pMLC Phospho-MLC MLCP->pMLC Dephosphorylates Contraction Actomyosin Contraction & Cytoskeletal Reorganization pMLC->Contraction Promotes

Caption: Fasudil's primary mechanism of action via ROCK inhibition.

Potential Off-Target Signaling

Fasudil's inhibition of kinases like PKA and PKC can interfere with numerous cellular processes that are regulated by cyclic AMP (cAMP) and diacylglycerol (DAG)/Ca2+, respectively. This can lead to widespread, sometimes unexpected, biological effects.

G Fasudil Fasudil (Higher Concentrations) PKA PKA Fasudil->PKA Inhibits PKC PKC Fasudil->PKC Inhibits PKG PKG Fasudil->PKG Inhibits DownstreamPKA PKA Substrates (e.g., CREB) PKA->DownstreamPKA DownstreamPKC PKC Substrates (e.g., MARCKS) PKC->DownstreamPKC DownstreamPKG PKG Substrates (e.g., VASP) PKG->DownstreamPKG CellularResponse Diverse Cellular Responses (Gene Expression, Proliferation, Ion Channel Regulation) DownstreamPKA->CellularResponse DownstreamPKC->CellularResponse DownstreamPKG->CellularResponse

Caption: Off-target inhibition of PKA, PKC, and PKG by Fasudil.

Experimental Protocols

General Protocol for an In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 value of Fasudil against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO or water)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of Fasudil in the kinase assay buffer. Typically, a 10-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 100 µM). Also, prepare a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control (buffer only).

  • Reaction Setup:

    • Add 5 µL of the serially diluted Fasudil or control solutions to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Start the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Terminate Reaction and Detect Signal:

    • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This is typically a two-step process:

      • Add 25 µL of the first reagent to deplete the remaining ATP. Incubate for 40 minutes.

      • Add 50 µL of the second reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the Fasudil concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for Kinase Profiling

This workflow outlines the steps to assess the selectivity of a kinase inhibitor like Fasudil.

G Start Start: Obtain Fasudil Compound PrimaryAssay 1. Primary Assay: Determine IC50 for Primary Target (ROCK) Start->PrimaryAssay SelectivityScreen 2. Selectivity Screening: Test at 1-2 concentrations against kinase panel PrimaryAssay->SelectivityScreen IdentifyHits 3. Identify Off-Target Hits: (e.g., >50% inhibition) SelectivityScreen->IdentifyHits DoseResponse 4. Dose-Response Assay: Determine IC50 for Off-Target Hits IdentifyHits->DoseResponse Analyze 5. Data Analysis: Compare IC50 values, Calculate Selectivity Index DoseResponse->Analyze End End: Complete Selectivity Profile Analyze->End

Caption: Workflow for determining the off-target profile of Fasudil.

References

Fasudil Hydrochloride In Vivo Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Fasudil hydrochloride in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on vehicle selection, experimental protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: The choice of vehicle for this compound depends on the experimental design and route of administration. For aqueous solutions, sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the most common and recommended vehicles.[1][2][3] this compound is soluble in water.[4][5] If a non-aqueous solvent is necessary due to the experimental design, Dimethyl Sulfoxide (DMSO) can be used, but it should be diluted with saline or PBS to a final concentration that is non-toxic to the animals.

Q2: What is the maximum safe concentration of DMSO for in vivo experiments?

A2: It is crucial to minimize the concentration of DMSO in the final injection volume. While some studies have used up to 10% DMSO for intraperitoneal injections in rodents, it is generally recommended to keep the concentration as low as possible, ideally below 5%.[6] High concentrations of DMSO can have its own biological effects, including anti-inflammatory and analgesic properties, which could confound experimental results.[7][8] For cell culture, the final DMSO concentration should ideally be at or below 0.1%.[9][10]

Q3: What are the known side effects of this compound and its common vehicles?

A3: this compound, as a vasodilator and Rho-kinase inhibitor, can cause side effects such as hypotension (low blood pressure), headache, and dizziness.[11][12] The vehicle itself can also have effects. High doses of saline have been reported to potentially cause hyperchloremic metabolic acidosis.[1] DMSO can cause local irritation, and at higher concentrations, may lead to hemolysis, and renal or hepatic toxicity.[7] It is essential to include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from those of Fasudil.

Q4: What is a typical dosage range for this compound in rodent models?

A4: The dosage of this compound can vary significantly depending on the animal model, the disease being studied, and the route of administration. Reported dosages in rats and mice range from 1 mg/kg to 100 mg/kg.[13][14] For example, studies in rats have used doses of 5 mg/kg and 10 mg/kg for neuroprotection models[15] and doses up to 20 mg/kg for acute myocardial infarction models.[13] It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Troubleshooting Guide

Q: My animals in the vehicle control group are showing unexpected physiological or behavioral changes. How can I determine the cause?

A: Unexpected effects in the vehicle control group can arise from the vehicle itself or the administration procedure.

  • Isolate the variable: The primary purpose of a vehicle control is to account for any effects of the solvent and the administration stress.[16] To troubleshoot, ensure you have a "no treatment" or "sham" group that undergoes the same handling and restraint as the vehicle and drug groups but receives no injection. This can help differentiate between the stress of the procedure and the effect of the vehicle.

  • Check the vehicle concentration: If using a co-solvent like DMSO, ensure the final concentration is within the recommended safe limits. High concentrations of DMSO can have intrinsic pharmacological effects.[7][9]

  • Consider the route of administration: Intraperitoneal (IP) injections, while common, carry a risk of misinjection into organs like the cecum or bladder, which can cause inflammation or distress.[17] Ensure proper injection technique is followed.

  • Evaluate the vehicle's properties: For saline-based vehicles, ensure sterility and isotonicity to prevent irritation. Although generally considered safe, repeated high-volume saline injections could potentially lead to metabolic changes.[1][4]

Q: I am observing precipitation of this compound when preparing my dosing solution. What should I do?

A: Precipitation indicates that the compound is not fully dissolved, which can lead to inaccurate dosing and potential toxicity.

  • Verify solubility limits: Confirm that the concentration you are trying to achieve is within the known solubility limits of this compound in your chosen solvent (see solubility data below).

  • Adjust the solvent: If using a mixed-solvent system (e.g., DMSO and saline), you may need to adjust the ratio. Dissolve the this compound in a small amount of DMSO first, and then slowly add the aqueous component while vortexing to prevent the compound from crashing out.

  • Gentle warming and sonication: For some compounds, gentle warming or sonication can aid dissolution. However, be cautious about the stability of this compound at higher temperatures.

  • Prepare fresh solutions: It is recommended to prepare dosing solutions fresh on the day of use to minimize the risk of precipitation over time.[15]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
Water32.78100[5]
DMSO24.5975[5]

Table 2: Reported In Vivo Dosages of this compound in Rodent Models

Animal ModelDosageRoute of AdministrationVehicleReference(s)
Rat (Myocardial Infarction)1, 5, 20 mg/kgIntraperitonealSaline
Rat (Neurodegeneration)5, 10 mg/kgIntraperitonealSaline[15]
Rat (Myocardial Ischemia)15 mg/kgIntraperitonealSaline[18]
Mouse (Liver Fibrosis)10 mg/kgIntraperitonealNot Specified
Mouse (Amyotrophic Lateral Sclerosis)30, 100 mg/kgDrinking WaterWater[14]
Mouse (Alzheimer's Disease)25 mg/kg/dayIntraperitonealSaline[13]

Experimental Protocols

Protocol: Preparation of this compound Solution and Vehicle Control for Intraperitoneal Injection in Mice

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • Calculate the required amount of this compound:

    • Determine the desired dose in mg/kg (e.g., 10 mg/kg).

    • Weigh the mice to get their average body weight (e.g., 25 g or 0.025 kg).

    • Calculate the dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg/mouse.

    • Determine the injection volume (e.g., 100 µL or 0.1 mL). A common injection volume for mice is 10 mL/kg, so for a 25g mouse, this would be 0.25 mL.

    • Calculate the required concentration of the dosing solution: 0.25 mg / 0.1 mL = 2.5 mg/mL.

  • Prepare the this compound solution:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of sterile 0.9% saline to the tube.

    • Vortex the solution until the powder is completely dissolved. Visually inspect for any particulate matter. If necessary, sterile filter the solution.

  • Prepare the vehicle control:

    • The vehicle control should be the same solvent used to dissolve the this compound. In this case, it is sterile 0.9% saline.

    • No further preparation is needed if using saline alone. The animals in the control group will receive an injection of the same volume of sterile 0.9% saline as the treatment group.

  • Administration:

    • Administer the prepared this compound solution or the vehicle control to the mice via intraperitoneal injection at the calculated volume.

    • Always use a new sterile syringe and needle for each animal to prevent cross-contamination.

Mandatory Visualizations

Fasudil_Signaling_Pathway Ligands Ligands (e.g., Angiotensin II, Endothelin-1) GPCR G Protein-Coupled Receptors (GPCRs) Ligands->GPCR RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK Rho-associated kinase (ROCK) RhoA_GTP->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits p_MLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->p_MLC Phosphorylates Fasudil Fasudil Fasudil->ROCK Inhibits Actin_Cytoskeleton Actin Cytoskeleton Reorganization p_MLC->Actin_Cytoskeleton Cellular_Effects Cellular Effects: - Smooth Muscle Contraction - Cell Migration - Proliferation Actin_Cytoskeleton->Cellular_Effects

Caption: Fasudil inhibits the Rho-kinase (ROCK) signaling pathway.

Experimental_Workflow cluster_prep Solution Preparation cluster_groups Animal Groups cluster_admin Administration cluster_outcome Outcome Assessment fasudil_prep 1. Weigh Fasudil HCl 2. Dissolve in Vehicle (e.g., 0.9% Saline) group_fasudil Fasudil Treatment Group fasudil_prep->group_fasudil vehicle_prep 1. Prepare Vehicle (e.g., 0.9% Saline) group_vehicle Vehicle Control Group vehicle_prep->group_vehicle admin Intraperitoneal Injection group_fasudil->admin group_vehicle->admin outcome Behavioral, Physiological, & Histological Analysis admin->outcome

Caption: Workflow for in vivo experiments with Fasudil and vehicle control.

Troubleshooting_Logic start Unexpected Effects in Vehicle Control Group q1 Is there a 'no treatment' (sham) control group? start->q1 a1_yes Compare Vehicle vs. Sham. Is there a difference? q1->a1_yes Yes a1_no Implement a sham group to isolate procedural stress. q1->a1_no No vehicle_effect Effect is likely due to the vehicle itself. a1_yes->vehicle_effect Yes procedure_effect Effect is likely due to procedural stress. a1_yes->procedure_effect No q2 Is a co-solvent (e.g., DMSO) used? a2_yes Check DMSO concentration. Is it >5%? q2->a2_yes Yes a2_no Consider other factors: - Injection technique - Vehicle sterility/isotonicity q2->a2_no No a2_yes_high High DMSO concentration may cause intrinsic effects. Reduce concentration. a2_yes->a2_yes_high Yes a2_yes_low Effect likely not from DMSO. Investigate other factors. a2_yes->a2_yes_low No vehicle_effect->q2

Caption: Troubleshooting logic for unexpected vehicle control effects.

References

Validation & Comparative

A Head-to-Head Comparison of Fasudil Hydrochloride and Y-27632 for Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of small molecules to improve stem cell culture and application outcomes is critical. Among the most common are ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors, which enhance cell survival, particularly after single-cell dissociation. Y-27632 has long been the gold standard in this field. However, Fasudil hydrochloride is emerging as a viable and cost-effective alternative. This guide provides an objective comparison of their performance, supported by experimental data.

This compound and Y-27632 are both potent inhibitors of the ROCK signaling pathway. This pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in cell shape, adhesion, and motility.[1][2] Inhibition of this pathway has been shown to prevent apoptosis (anoikis) in dissociated human pluripotent stem cells (hPSCs), thereby significantly increasing their survival and cloning efficiency.[3] While both compounds target the same pathway, their efficacy, cost, and ancillary effects can differ, influencing the choice for specific research applications.

Performance in Stem Cell Culture

Enhancing Cell Survival and Growth

Both Fasudil and Y-27632 have been demonstrated to significantly improve the survival and subsequent growth of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), following cryopreservation and passaging.[4][5] A key study directly comparing the two found that Fasudil is at least as effective as Y-27632 in promoting hPSC growth.[4] In some instances, Fasudil-treated hESCs showed significantly higher growth than those treated with Y-27632.[6]

Data from a comparative study on hPSC lines after thawing and 7 days of culture shows a significant increase in cell numbers for both inhibitors compared to an untreated control.[7]

Cell LineTreatmentFold Increase in Cell Number (Mean ± SD)
hES2Control4 ± 1
Y-27632 (10 µM)45 ± 5
Fasudil (10 µM)65 ± 8
hiPS1Control12 ± 3
Y-27632 (10 µM)80 ± 10
Fasudil (10 µM)85 ± 12

Data adapted from So et al., 2020.[6]

Maintenance of Pluripotency and Genomic Stability

A critical consideration for any reagent used in stem cell culture is its impact on the fundamental characteristics of the cells. Long-term culture of hPSCs with Fasudil (over two months) did not negatively affect the expression of key pluripotency markers such as OCT4, SOX2, and NANOG.[4] Furthermore, cells maintained with Fasudil retained a normal karyotype and the ability to differentiate into all three germ layers, indicating that it does not compromise pluripotency or genomic integrity.[8]

Role in Stem Cell Differentiation

Beyond cell survival, ROCK inhibitors can also influence the differentiation of stem cells. Fasudil has been shown to promote the differentiation of hPSCs into retinal pigment epithelium (RPE) and enhance the survival of neural crest cells (NCCs) during the differentiation process.[5][9] For instance, while the differentiation efficiency into NCCs was similar between Fasudil-treated, Y-27632-treated, and untreated groups, the cell survival in the untreated group was significantly lower.[4]

TreatmentCell Confluency (cells/cm²) during NCC differentiation
Control7 ± 3 × 10⁴
Y-27632 (10 µM)6 ± 1 × 10⁵
Fasudil (10 µM)6 ± 1 × 10⁵

Data adapted from So et al., 2020.[4]

Mechanism of Action: The ROCK Signaling Pathway

Both Fasudil and Y-27632 function by inhibiting the Rho-associated kinases, ROCK1 and ROCK2. These kinases are downstream effectors of the small GTPase RhoA. When activated, ROCKs phosphorylate various substrates that lead to the assembly of actin-myosin filaments, resulting in increased cytoskeletal tension and ultimately, apoptosis in dissociated stem cells. By inhibiting ROCK, both compounds disrupt this signaling cascade, leading to reduced cytoskeletal tension and enhanced cell survival.[10][11]

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC_P MLC-P ROCK->MLC_P Phosphorylates Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin Apoptosis Apoptosis Actin_Myosin->Apoptosis Induces Fasudil Fasudil / Y-27632 Fasudil->ROCK Inhibits

Figure 1: Simplified ROCK signaling pathway and the inhibitory action of Fasudil and Y-27632.

Practical Considerations: Stability and Cost

In a direct comparison of their stability in culture media, both Fasudil and Y-27632 were found to be stable for up to 6 days when refrigerated (2–8°C) and for at least 2 days under typical cell culture conditions (37°C, 5% CO2).[4]

A significant advantage of Fasudil is its lower cost compared to Y-27632. Depending on the supplier, Y-27632 can be 10 to 30 times more expensive than Fasudil.[6][8] This cost difference can be a substantial factor for large-scale experiments and long-term cultures.

Experimental Protocols

General Protocol for hPSC Culture with ROCK Inhibitors

The following is a generalized protocol for using Fasudil or Y-27632 to improve hPSC survival after passaging.

Experimental_Workflow Start hPSC Culture Dissociation Dissociate to single cells (e.g., Accutase) Start->Dissociation Centrifugation Centrifuge and resuspend cell pellet Dissociation->Centrifugation Plating Plate cells in culture medium supplemented with 10 µM Fasudil or Y-27632 Centrifugation->Plating Incubation Incubate for 24 hours (37°C, 5% CO2) Plating->Incubation Medium_Change Change to fresh medium without ROCK inhibitor Incubation->Medium_Change Continued_Culture Continue culture and monitor growth Medium_Change->Continued_Culture End Ready for next passage or experiment Continued_Culture->End

Figure 2: General experimental workflow for using ROCK inhibitors during hPSC passaging.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Culture medium appropriate for the hPSC line

  • Dissociation reagent (e.g., Accutase)

  • This compound or Y-27632 (10 mM stock solution)

  • Vitronectin-coated culture plates

Procedure:

  • Aspirate the culture medium from a confluent plate of hPSCs.

  • Wash the cells with DPBS.

  • Add the dissociation reagent and incubate until the cells detach.

  • Collect the cell suspension and centrifuge.

  • Resuspend the cell pellet in culture medium supplemented with 10 µM Fasudil or Y-27632.[4]

  • Plate the cells onto a new vitronectin-coated plate.

  • Incubate for 24 hours.

  • After 24 hours, replace the medium with fresh culture medium without the ROCK inhibitor.

  • Continue to culture the cells, changing the medium daily.

Conclusion

Both this compound and Y-27632 are effective ROCK inhibitors that significantly enhance the survival of human pluripotent stem cells in culture. The available data indicates that Fasudil is a comparable, and in some cases, superior alternative to Y-27632 in promoting cell growth.[4][6] Crucially, Fasudil does not appear to adversely affect the pluripotency or genomic stability of hPSCs.[4] Given its significantly lower cost and similar stability, this compound presents a compelling and economical choice for routine use in stem cell research, from basic culture maintenance to more complex differentiation and aggregation protocols.[5][8] Researchers may find it beneficial to validate Fasudil in their specific cell lines and experimental systems.

References

Comparing the efficacy of Fasudil hydrochloride and Ripasudil in glaucoma models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy.[1] The primary modifiable risk factor and the sole therapeutic target is elevated intraocular pressure (IOP).[2][3] A novel class of drugs, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, has emerged as a promising therapeutic strategy. These agents directly target the trabecular meshwork, the primary site of aqueous humor outflow resistance, to lower IOP.[4][5][6]

This guide provides an objective comparison of two key ROCK inhibitors, Fasudil hydrochloride and its fluorinated analog, Ripasudil (K-115), based on experimental data from preclinical glaucoma models. Fasudil was initially approved for cerebral vasospasm, while Ripasudil is the first ROCK inhibitor approved specifically for glaucoma and ocular hypertension in Japan.[4][7][8] Ripasudil is considered a more potent and selective ROCK inhibitor than Fasudil.[7]

Mechanism of Action: The Rho/ROCK Signaling Pathway

The Rho family of small G-proteins (including RhoA, RhoB, and RhoC) and their primary effectors, the Rho kinases (ROCK1 and ROCK2), are crucial regulators of cell shape, adhesion, and motility.[7] In the eye's conventional outflow pathway, the Rho/ROCK signaling cascade plays a pivotal role in modulating aqueous humor drainage.

Activation of RhoA (in its GTP-bound state) stimulates ROCK.[4] ROCK, in turn, phosphorylates downstream targets, including myosin light chain (MLC) and myosin phosphatase target subunit 1 (MYPT1). This leads to an increase in actin-myosin-driven cell contraction and the formation of stress fibers within the trabecular meshwork (TM) and Schlemm's canal (SC) endothelial cells.[7][9] The resulting cytoskeletal changes increase the stiffness of the TM, elevating outflow resistance and consequently raising IOP.

ROCK inhibitors like Fasudil and Ripasudil function by competitively binding to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream targets. This induces the relaxation of TM cells, alters cell shape, reduces actin bundles, and decreases the deposition of extracellular matrix, all of which contribute to an increase in conventional aqueous humor outflow and a reduction in IOP.[2][9]

G cluster_0 Upstream Activators cluster_1 Rho/ROCK Cascade cluster_2 Downstream Effects cluster_3 Cellular & Physiological Outcome Cytokines (TGF-β, Endothelin-1) Cytokines (TGF-β, Endothelin-1) RhoA-GDP (Inactive) RhoA-GDP (Inactive) Cytokines (TGF-β, Endothelin-1)->RhoA-GDP (Inactive) RhoA-GTP (Active) RhoA-GTP (Active) RhoA-GDP (Inactive)->RhoA-GTP (Active) GEFs ROCK ROCK RhoA-GTP (Active)->ROCK MLC Phosphorylation ↑ MLC Phosphorylation ↑ ROCK->MLC Phosphorylation ↑ MYPT1 Phosphorylation ↑ MYPT1 Phosphorylation ↑ ROCK->MYPT1 Phosphorylation ↑ Inhibits MLC Phosphatase Fasudil / Ripasudil Fasudil / Ripasudil Fasudil / Ripasudil->ROCK Inhibition Actin-Myosin Contraction ↑ Actin-Myosin Contraction ↑ MLC Phosphorylation ↑->Actin-Myosin Contraction ↑ MYPT1 Phosphorylation ↑->Actin-Myosin Contraction ↑ Stress Fibers & Cell Stiffness ↑ Stress Fibers & Cell Stiffness ↑ Actin-Myosin Contraction ↑->Stress Fibers & Cell Stiffness ↑ Aqueous Outflow Resistance ↑ Aqueous Outflow Resistance ↑ Stress Fibers & Cell Stiffness ↑->Aqueous Outflow Resistance ↑ IOP ↑ IOP ↑ Aqueous Outflow Resistance ↑->IOP ↑

Caption: The Rho/ROCK signaling pathway in trabecular meshwork cells.

Comparative Efficacy Data

Intraocular Pressure (IOP) Reduction

Both Fasudil and Ripasudil have demonstrated significant IOP-lowering effects in various glaucoma models. Ripasudil generally shows a potent effect at lower concentrations.

DrugConcentrationModelBaseline IOP (mmHg)Max IOP Reduction (mmHg)Time Point of Max ReductionCitation
Fasudil 0.5%Human (Severe Glaucoma)51-5817.9% reduction-[10]
Fasudil 1.2%Human (Severe Glaucoma)51-5821.2% reduction-[10]
Fasudil 0.1 mg/kg/min (IV)Rabbit (Normal)~16Significant Reduction30-60 min[11]
Ripasudil 0.4%Rabbit (Normal)-Significant Reduction1-2 hours[2]
Ripasudil 0.4%Monkey (Normal)-Significant Reduction1-6 hours[2]
Ripasudil 0.4%Human (POAG/OHT)~244.52 hours[12]
Ripasudil 0.4% (adjunct)Human (POAG/OHT)~19.83.03 months[13]

POAG: Primary Open-Angle Glaucoma; OHT: Ocular Hypertension; IV: Intravenous.

Neuroprotective Effects

Beyond IOP reduction, ROCK inhibitors exhibit neuroprotective properties by promoting the survival of retinal ganglion cells (RGCs), the neurons that are progressively lost in glaucoma.

DrugModelKey FindingsCitation
Fasudil Optic Nerve InjuryReduced cell apoptosis and significantly increased axonal regeneration.[14]
Fasudil Hippocampal NeuronsReduced cell death via the JNK signal pathway.[15]
Ripasudil Optic Nerve CrushReduced RGC loss; effects were attributed to actions on RGCs and supporting glial cells.[15]
Ripasudil Mechanical Optic Nerve InjuryDecreased pro-apoptotic Bax protein expression and increased anti-apoptotic Bcl-xL expression.[14]
Ripasudil NMDA-induced Retinal DamageSignificantly suppressed NMDA-induced RGC loss and retinal thinning.[16]
Ripasudil Oxidative Stress (in vitro)Inhibited RGC reduction and suppressed enhanced calpain activity induced by oxidative stress.[16]
Fasudil vs. Ripasudil Optic Nerve CrushNeuroprotective effects were similar, but the specificity of Ripasudil was 2 to 18 times higher than Fasudil.

JNK: c-Jun N-terminal kinase; NMDA: N-methyl-D-aspartate.

Experimental Protocols and Workflow

General Experimental Workflow for Preclinical Evaluation

The preclinical assessment of anti-glaucoma agents typically follows a structured workflow to determine efficacy and safety before advancing to clinical trials.

G A In Vitro Screening (ROCK Inhibition Assay) B Cell-Based Assays (Trabecular Meshwork Cells) A->B Confirm Cellular Activity C Ex Vivo Organ Culture (Anterior Segment Perfusion) B->C Assess Outflow Effect D In Vivo IOP Studies (Normotensive & Hypertensive Models) C->D Validate in Live Animal E Aqueous Humor Dynamics (Outflow Facility Measurement) D->E Elucidate Mechanism F Neuroprotection Studies (Optic Nerve Crush/Injury Models) D->F Assess RGC Survival G Pharmacokinetics & Ocular Distribution D->G Determine Drug Exposure H Toxicology & Safety Studies (Ocular Irritation) G->H Evaluate Safety Profile

Caption: Generalized workflow for preclinical evaluation of anti-glaucoma drugs.
Key Experimental Methodologies

1. In Vivo IOP Measurement in Rabbits (Fasudil Study)

  • Animals: Male rabbits are placed in holding boxes. Local anesthesia (e.g., 0.4% oxybuprocaine hydrochloride) is applied to the eyes.[11]

  • Drug Administration: For systemic evaluation, Fasudil (0.01, 0.03, or 0.1 mg/kg/min) or saline is infused continuously into an auricular vein for 30 minutes using a syringe pump.[11][17] For topical administration, a defined volume (e.g., 50 μL) is instilled into one eye.[2]

  • IOP Measurement: IOP is measured at baseline and at regular intervals (e.g., every 10 minutes for 1 hour) post-administration using a tonometer (e.g., pneumatonometer or Schiotz tonometer).[11][18]

  • Data Analysis: Changes in IOP from baseline are calculated and compared between treatment and control groups.[11]

2. In Vivo IOP Measurement in Monkeys (Ripasudil Study)

  • Animals: Male cynomolgus monkeys are used.[2]

  • Drug Administration: A 20 μL volume of 0.4% Ripasudil is instilled topically into one eye. For combination studies, other agents like 0.005% latanoprost are administered 5 minutes after Ripasudil instillation. The contralateral eye serves as an untreated control.[2]

  • IOP Measurement: IOP is measured using a pneumatonometer at baseline and at 1, 2, 4, and 6 hours after instillation.[2]

  • Data Analysis: The IOP-lowering effects of monotherapy and combination therapy are compared against baseline and vehicle controls.[2]

3. Ex Vivo Trans-Corneal/Scleral Permeation (Fasudil Study)

  • Tissue Preparation: Bovine eyes are obtained, and the cornea and sclera are carefully excised.[5][6]

  • Apparatus: The excised tissue is mounted in a Franz diffusion cell apparatus, separating a donor and a receptor compartment.[5]

  • Permeation Study: A solution of Fasudil is placed in the donor compartment. The receptor compartment is filled with a simulated tear fluid (pH 7.4). The apparatus is maintained at a physiological temperature (e.g., 35±1 °C).[5][18]

  • Sampling and Analysis: Samples are withdrawn from the receptor compartment at set time intervals (e.g., 0.5, 1, 2, 4, 6 hours). The concentration of permeated Fasudil is quantified using High-Performance Liquid Chromatography (HPLC).[5][18]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation flux and permeability coefficient.[5]

4. In Vivo Neuroprotection Model (Optic Nerve Crush)

  • Animals: Mice or rats are used. The animals are anesthetized.[14][15]

  • Surgical Procedure: The optic nerve is exposed intraorbitally without damaging the ophthalmic artery. The nerve is then crushed for a specific duration (e.g., 10 seconds) with fine forceps at a set distance from the globe.

  • Drug Administration: The drug (e.g., Ripasudil) is administered, for example, via topical eye drops, oral gavage, or intravitreal injection, starting at the time of the injury.[14][15]

  • Outcome Assessment: After a survival period (e.g., 7-21 days), animals are sacrificed. Retinas are flat-mounted and stained (e.g., with Brn3a or RBPMS) to count surviving RGCs. Optic nerve sections can also be analyzed for axon survival.[15]

  • Data Analysis: The density of surviving RGCs or axons in the treated group is compared to that in a vehicle-treated control group to determine the neuroprotective effect.[15]

References

A Head-to-Head In Vivo Comparison of Fasudil and Other ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vivo performance of Fasudil against other prominent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, supported by experimental data.

Fasudil, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has been a cornerstone in the investigation of cellular processes regulated by the ROCK signaling pathway and a therapeutic agent for cerebral vasospasm. As the field of ROCK inhibition expands, a growing number of alternative inhibitors, including Y-27632, Ripasudil, Netarsudil, and the novel compound FSD-C10, have emerged, each with distinct profiles. This guide provides a comprehensive head-to-head in vivo comparison of Fasudil with these key alternatives, focusing on efficacy, safety, and pharmacokinetic parameters based on available preclinical data.

The ROCK Signaling Pathway: A Central Regulator

The ROCK signaling pathway is a critical downstream effector of the small GTPase RhoA. It plays a pivotal role in regulating a wide array of cellular functions, including stress fiber formation, cell adhesion, motility, and contraction. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, making ROCK a prime therapeutic target.

ROCK_Signaling_Pathway ROCK Signaling Pathway Ligand Ligands (e.g., LPA, S1P) GPCR GPCR Ligand->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP to GTP exchange RhoA_GTP RhoA-GTP (Active) RhoA_GTP->RhoA_GDP ROCK ROCK (ROCK1/ROCK2) RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylation Cellular_Responses Cellular Responses (Contraction, Migration, etc.) pMLC->Cellular_Responses

A simplified diagram of the ROCK signaling pathway.

Comparative Efficacy in Preclinical Models

The in vivo efficacy of Fasudil and its counterparts has been evaluated in a variety of animal models, spanning neurodegenerative, ocular, and cardiovascular diseases.

Neurodegenerative Disease Models

In models of neurodegeneration, both Fasudil and other ROCK inhibitors have demonstrated neuroprotective effects.

ROCK InhibitorAnimal ModelKey Efficacy FindingsCitation
Fasudil Amyloid-beta precursor protein/presenilin-1 transgenic AD mouse modelReduced hippocampal apoptosis.[1]
Experimental Autoimmune Encephalomyelitis (EAE) miceAmeliorated clinical severity of EAE.[2]
Y-27632 Middle cerebral artery occlusion-induced cerebral ischemia injury rat modelPromoted the survival of neurons and the recovery of motor function.[1]
Rodent spinal cord injury modelsInduced axons to extend to the site of injury and accelerated the recovery of mobility dysfunction.[1]
FSD-C10 Experimental Autoimmune Encephalomyelitis (EAE) miceExerted a comparable effect to Fasudil in ameliorating the clinical severity of EAE.[2]
Amyloid precursor protein/presenilin-1 transgenic (APP/PS1) miceImproved learning and memory impairment, reduced amyloid-β 1-42 expression and Tau protein phosphorylation.[3][4]
Ocular Disease Models

ROCK inhibitors have shown significant promise in ophthalmology, particularly in promoting corneal wound healing and reducing intraocular pressure.

ROCK InhibitorAnimal ModelKey Efficacy FindingsCitation
Fasudil Alkali-burn induced corneal neovascularization mouse modelReduced the infiltration of inflammatory cells and accelerated corneal epithelial healing.[5]
Netarsudil Normotensive rabbits and monkeysProduced large reductions in IOP that were sustained for at least 24 hours after once-daily dosing.[6]
Ripasudil Not specified in snippets
Y-27632 Not specified in snippets
Cardiovascular Disease Models

The vasodilatory effects of ROCK inhibitors make them attractive candidates for cardiovascular diseases.

ROCK InhibitorAnimal ModelKey Efficacy FindingsCitation
Fasudil Myocardial ischemia/reperfusion injury rat modelsReduced myocardial infarct size, lowered levels of cardiac enzymes, and improved systolic and diastolic functions.[7][8][9]
Sucrose-induced metabolic syndrome rat modelAmeliorated systolic blood pressure, glycemic indices, and serum LDL.[10]
Y-27632 Not specified in snippets

In Vitro Potency

While in vivo efficacy is paramount, in vitro potency can provide valuable insights into the direct inhibitory activity of these compounds.

CompoundROCK1 Ki (nM)ROCK2 Ki (nM)PTM IC50 (nM)HTM IC50 (nM)Citation
Netarsudil 117916[6]
Netarsudil-M1 0.20.2223[6]
AR-12286 22924818[6]
Y-27632 Not specifiedNot specifiedNot specifiedNot specified
Fasudil Not specifiedNot specifiedNot specifiedNot specified

PTM: Porcine Trabecular Meshwork; HTM: Human Trabecular Meshwork. Lower values indicate higher potency.

Safety and Tolerability Profile

A critical aspect of drug development is the safety profile of a compound. In vivo studies have highlighted some differences in the side-effect profiles of Fasudil and its comparators.

ROCK InhibitorKey In Vivo Safety FindingsCitation
Fasudil Systemic exposure can induce an undesirable drop in blood pressure.[11]
FSD-C10 Exhibited relatively low cell cytotoxicity and vasodilation compared with Fasudil in healthy mice.[2]
Netarsudil Transient, mild hyperemia was observed as the only adverse effect in rabbits and monkeys.[6]
Ripasudil Not specified in snippets
Y-27632 Not specified in snippets

Pharmacokinetic Comparison

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which are crucial for its therapeutic efficacy.

ROCK InhibitorKey Pharmacokinetic Parameters (in mice)Citation
Fasudil Cmax: 1359.9 ± 368 ng/mL, t1/2: 0.2 ± 0.05 hr, AUC0-inf: 362.9 ± 54.1 ng.hr/mL[11]
FasPRO (Fasudil Prodrug) Cmax: 471 ng/mL, t1/2: 1.4 hr, AUC0-inf: 1475.2 ng.hr/mL[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of experimental protocols from key comparative in vivo studies.

Fasudil vs. FSD-C10 in Experimental Autoimmune Encephalomyelitis (EAE)

EAE_Workflow cluster_induction EAE Induction cluster_treatment Treatment Groups (n=8-9 per group) cluster_timeline Timeline cluster_evaluation Evaluation Induction Induce EAE in C57BL/6 mice with MOG35-55 peptide Day3 Day 3 p.i.: Initiate Treatment Induction->Day3 Fasudil_Group Fasudil (800 µg/200 µl/daily, i.p.) Day27 Day 27 p.i.: End of Treatment Fasudil_Group->Day27 FSD_C10_Group FSD-C10 (800 µg/200 µl/daily, i.p.) FSD_C10_Group->Day27 Control_Group ddH2O (200 µl/daily, i.p.) Control_Group->Day27 Day3->Fasudil_Group Treatment Administration Day3->FSD_C10_Group Treatment Administration Day3->Control_Group Treatment Administration Clinical_Score Record clinical score and body weight daily Day27->Clinical_Score Histology Histological analysis of spinal cord (demyelination and inflammation) Day27->Histology AD_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_duration Treatment Duration cluster_analysis Analysis Model P301S tau transgenic mouse line (PS19) Fasudil_Group_Low Fasudil (30 mg/kg/day, i.p.) Model->Fasudil_Group_Low Fasudil_Group_High Fasudil (100 mg/kg/day, i.p.) Model->Fasudil_Group_High Vehicle_Group Vehicle (i.p.) Model->Vehicle_Group Duration Daily injections for 2 weeks Fasudil_Group_Low->Duration Fasudil_Group_High->Duration Vehicle_Group->Duration Analysis Immunohistochemistry and Western blotting for: - Phosphorylated tau (pTau Ser202/Thr205) - GFAP+ cells - Mitochondrial complex IV subunit I Duration->Analysis

References

Fasudil Hydrochloride: A Comparative Analysis of ROCK1 and ROCK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasudil hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), has garnered significant interest in both research and clinical settings. Its therapeutic potential stems from its ability to modulate the ROCK signaling pathway, a critical regulator of various cellular processes including smooth muscle contraction, cell adhesion, migration, and proliferation. The two isoforms of ROCK, ROCK1 and ROCK2, share a high degree of homology in their kinase domains, yet emerging evidence suggests they may have distinct physiological and pathological roles. This guide provides a comprehensive evaluation of the specificity of this compound and its active metabolite, Hydroxyfasudil, for ROCK1 versus ROCK2, supported by quantitative data and detailed experimental methodologies.

Data Presentation: Inhibitory Activity of Fasudil and its Metabolite

The following table summarizes the in vitro inhibitory activity of Fasudil and its active metabolite, Hydroxyfasudil, against ROCK1 and ROCK2. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), providing a quantitative measure of potency and affinity.

CompoundTargetIC50 (µM)Ki (µM)
FasudilROCK1-0.33
ROCK20.158-
HydroxyfasudilROCK10.73-
ROCK20.72-

Data sourced from publicly available literature. Note that IC50 values can vary between different experimental setups.

Signaling Pathway and Experimental Workflow

To understand the context of Fasudil's action, it is crucial to visualize the ROCK signaling pathway and the experimental workflow used to determine its inhibitory activity.

ROCK_Signaling_Pathway Ligands Growth Factors, Cytokines, etc. GPCR GPCR / Receptor Tyrosine Kinase Ligands->GPCR RhoGEFs RhoGEFs GPCR->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 ROCK2 ROCK2 RhoA_GTP->ROCK2 MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK1->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates ROCK2->MLC_Phosphatase Inhibits ROCK2->MLC Phosphorylates Fasudil Fasudil Hydrochloride Fasudil->ROCK1 Inhibits Fasudil->ROCK2 Inhibits pMLC Phosphorylated MLC (pMLC) MLC_Phosphatase->pMLC Dephosphorylates MLC->pMLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization pMLC->Actin_Cytoskeleton Cellular_Responses Cell Contraction, Motility, Proliferation Actin_Cytoskeleton->Cellular_Responses

Caption: The ROCK signaling pathway, a key regulator of cellular functions.

Experimental_Workflow Reagents Prepare Reagents: - Recombinant ROCK1/ROCK2 - Kinase Buffer - ATP - Substrate (e.g., MYPT1) Assay_Setup Assay Setup (96-well plate): - Add Kinase - Add Inhibitor/Vehicle Reagents->Assay_Setup Inhibitor Prepare Inhibitor Dilutions: - this compound - Vehicle Control Inhibitor->Assay_Setup Incubation1 Pre-incubation Assay_Setup->Incubation1 Reaction_Start Initiate Reaction: - Add ATP/Substrate Mix Incubation1->Reaction_Start Incubation2 Incubation at 30°C Reaction_Start->Incubation2 Detection Detection of Kinase Activity: - Measure ADP production (e.g., ADP-Glo) - Measure substrate phosphorylation (e.g., ELISA) Incubation2->Detection Data_Analysis Data Analysis: - Plot dose-response curve - Calculate IC50 values Detection->Data_Analysis

Caption: A generalized workflow for in vitro kinase inhibition assays.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the IC50 values of this compound against ROCK1 and ROCK2 in a biochemical assay format. This protocol is a synthesis of commonly used methods and should be optimized for specific laboratory conditions.

1. Materials and Reagents:

  • Enzymes: Recombinant human ROCK1 and ROCK2 (purified)

  • Substrate: Myosin Phosphatase Target Subunit 1 (MYPT1) or a synthetic peptide substrate (e.g., S6Ktide).

  • Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • ATP Solution: Adenosine 5'-triphosphate, prepared in assay buffer.

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or equivalent for measuring ADP production.

  • Microplates: 96-well or 384-well white, low-volume plates.

  • Plate Reader: Luminometer capable of reading the output of the detection reagent.

2. Assay Procedure:

  • Reagent Preparation: Prepare all reagents and serial dilutions of this compound. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.

  • Enzyme and Inhibitor Incubation:

    • Add 2.5 µL of the appropriate this compound dilution or vehicle (for control wells) to the wells of the microplate.

    • Add 5 µL of diluted ROCK1 or ROCK2 enzyme solution to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of a solution containing the substrate and ATP to each well to start the reaction. The final concentrations of substrate and ATP should be optimized and are typically at or near their Km values.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Discussion and Comparison

The presented data indicates that Fasudil's active metabolite, Hydroxyfasudil, exhibits nearly identical inhibitory potency against both ROCK1 and ROCK2, with IC50 values of 0.73 µM and 0.72 µM, respectively. This suggests that Hydroxyfasudil acts as a non-isoform-selective ROCK inhibitor. The parent compound, Fasudil, shows a Ki of 0.33 µM for ROCK1 and an IC50 of 0.158 µM for ROCK2, suggesting a slight preference for ROCK2 in terms of IC50, although a direct comparison is limited by the different inhibitory parameters reported.

It is important to note that Fasudil is not entirely specific for ROCK kinases and has been shown to inhibit other kinases, albeit at higher concentrations. This off-target activity should be considered when interpreting experimental results.

In comparison to other ROCK inhibitors, the specificity profile of Fasudil and Hydroxyfasudil is a key consideration for researchers. While some applications may benefit from the pan-ROCK inhibition offered by these compounds, others might require more isoform-selective inhibitors to dissect the specific roles of ROCK1 and ROCK2. The choice of inhibitor will ultimately depend on the specific research question and the desired experimental outcome.

Conclusion

This compound and its active metabolite, Hydroxyfasudil, are valuable tools for studying the physiological and pathological roles of the ROCK signaling pathway. This guide provides a comparative overview of their inhibitory activity against ROCK1 and ROCK2, along with the necessary experimental context. The provided data and protocols should assist researchers in designing and interpreting experiments aimed at understanding the multifaceted functions of ROCK kinases and the therapeutic potential of their inhibitors.

Safety Operating Guide

Proper Disposal of Fasudil Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides procedural guidance for the safe and compliant disposal of Fasudil hydrochloride, a Rho-associated kinase (ROCK) inhibitor used in research. Adherence to these protocols is essential for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its handling as hazardous chemical waste.[1][2]

Core Principle: Do Not Dispose Down the Drain

Under no circumstances should this compound, in either solid or dissolved form, be disposed of via the sanitary sewer system.[1][3] Its high aquatic toxicity poses a significant environmental risk.[1] All waste materials, including contaminated personal protective equipment (PPE) and empty containers, must be managed through your institution's hazardous waste program.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing this compound waste for final disposal by a licensed professional service.

1. Waste Segregation and Collection

  • Identify Waste Streams: Prepare to collect different forms of this compound waste separately:

    • Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, contaminated paper towels, gloves).

    • Liquid Waste: Aqueous or solvent-based solutions containing this compound.

    • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.

  • Use Designated Containers:

    • Collect solid waste in a durable, sealable plastic bag or a designated solid waste container.

    • Collect liquid waste in a leak-proof, chemically compatible container (e.g., glass or polyethylene) equipped with a secure screw cap. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.[4]

    • Place all contaminated sharps directly into a designated sharps container.

2. Container Labeling

  • Immediate and Clear Labeling: As soon as waste is added, label the container clearly.

  • Required Information: The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Known components and approximate concentrations (for liquid waste).

    • Relevant Hazard Pictograms (e.g., Harmful, Environmental Hazard).

    • Accumulation Start Date.

3. Storage of Waste On-Site

  • Designated Storage Area: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills.

  • Secure and Ventilated: Ensure the storage area is well-ventilated, secure, and away from common walkways. Keep containers sealed when not in use.[3]

4. Arranging for Final Disposal

  • Contact EHS: Once a waste container is full or has been in accumulation for the maximum allowed time per institutional policy, contact your facility's Environmental Health and Safety (EHS) department.

  • Professional Disposal: The EHS office will arrange for the collection of the waste by a licensed and approved chemical waste disposal company.[2][3][5] This is the mandatory final step for disposal.[1][2][4][5]

5. Handling Spills and Decontamination

  • Personnel Safety: In case of a spill, ensure proper PPE is worn, including gloves, safety glasses, and a lab coat.[3]

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[3] For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., diatomite, sand) and place it in the sealed waste container.[1]

  • Decontamination: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.[1] All cleanup materials must be disposed of as hazardous waste.

Data Presentation: this compound Properties and Hazards

As no specific quantitative parameters for disposal (e.g., concentration limits) are permissible, the following table summarizes key identification and hazard data crucial for safe handling and waste profiling.

PropertyDataCitation
Chemical Name This compound[4]
CAS Number 105628-07-7[4]
Molecular Formula C₁₄H₁₇N₃O₂S · HCl[3]
GHS Hazard Statements H302: Harmful if swallowed[1][2]
H410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary P273: Avoid release to the environment.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Incompatibilities Strong acids, strong bases, oxidizing agents[1][4]
Oral Toxicity (Rat) LD50: 335 mg/kg[2]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

Fasudil_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Operations gen Waste Generation (Solid, Liquid, Sharps) seg Step 1: Segregate Waste by Type gen->seg spill Accidental Spill gen->spill cont Step 2: Use Correct, Labeled Containers seg->cont store Step 3: Store in Designated Satellite Accumulation Area cont->store ehs Step 4: Contact EHS for Pickup store->ehs prof Step 5: Collection by Licensed Disposal Company ehs->prof final Final Disposal at Approved Facility prof->final cleanup Spill Cleanup & Decontamination spill->cleanup Follow Spill Protocol cleanup->cont

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.